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  • Product: 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride
  • CAS: 1909309-89-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, a heterocyclic organic compound of significant interest to the chemical and pharmaceutical resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it explores the compound's role as a versatile building block in medicinal chemistry, contextualized by the broader applications of the pyridine-ethylamine scaffold. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, prized for its unique electronic properties, ability to participate in hydrogen bonding, and its presence in a multitude of FDA-approved drugs.[1][2][3] Its derivatives are integral to therapeutics for a wide range of conditions, including bacterial infections, cancer, and cardiovascular diseases.[1][3] When combined with an ethylamine side chain, the resulting pyridine-ethylamine motif serves as a versatile pharmacophore and a key intermediate in the synthesis of more complex molecular architectures.

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride belongs to this important class of compounds. As a substituted picolinamine derivative, it offers multiple reactive sites for further chemical modification, making it a valuable starting material for creating libraries of novel compounds for biological screening.[4] Its structural similarity to molecules with known bioactivity, particularly in the field of infectious diseases, suggests its potential as a scaffold for the development of new therapeutic agents. This guide aims to provide a detailed technical resource for the synthesis, characterization, and application of this compound.

Chemical Identity and Physicochemical Properties

Structure and Formula

The chemical structure of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride consists of a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with an ethylamine group. The dihydrochloride salt form enhances its stability and aqueous solubility, which is a desirable property for both chemical reactions and potential pharmaceutical formulations.[5]

Caption: Chemical structure of 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride.

Physicochemical Data

The key physicochemical properties of the compound are summarized below. These data are essential for planning synthetic transformations, purification procedures, and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
CAS Number 1909309-89-2[6]
Molecular Formula C₈H₁₄Cl₂N₂[6]
Molecular Weight 209.11 g/mol [6]
IUPAC Name 2-(3-methylpyridin-2-yl)ethan-1-amine;dihydrochlorideN/A
Canonical SMILES CC1=C(C=CN=C1)CCN.Cl.ClN/A
InChI Key IEJFBVPCJOVGAU-UHFFFAOYSA-N
Form Solid (predicted)N/A
Solubility Soluble in water, methanol (predicted)[5]
Storage Store in a cool, dry, well-ventilated place[7][8]

Synthesis and Purification

While this specific compound is commercially available for research purposes, understanding its synthesis is crucial for chemists who may wish to produce it in-house or create derivatives.[6] A plausible synthetic route can be designed based on established methods for analogous pyridine derivatives.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the reduction of a nitrile to a primary amine. The nitrile precursor, 2-(3-methylpyridin-2-yl)acetonitrile, can be formed through the nucleophilic substitution of a halogenated pyridine, such as 2-(chloromethyl)-3-methylpyridine, with a cyanide source. This starting material can, in turn, be synthesized from 2,3-dimethylpyridine.

Proposed Synthetic Pathway

The proposed multi-step synthesis leverages common and reliable organic transformations. The causality behind this pathway lies in the stepwise construction of the ethylamine side chain from a methyl group on the pyridine ring.

Caption: Proposed synthetic pathway for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses.[9] Researchers should perform their own optimizations and ensure all safety precautions are taken.

Step 1: Synthesis of 2-(Chloromethyl)-3-methylpyridine

  • To a solution of 2,3-dimethylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux and stir under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-(3-Methylpyridin-2-yl)acetonitrile

  • Dissolve 2-(chloromethyl)-3-methylpyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.

  • Stir the mixture at room temperature for 12-18 hours until the starting material is consumed.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the nitrile product.

Step 3: Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Slowly add a solution of 2-(3-methylpyridin-2-yl)acetonitrile (1.0 eq) in THF to the suspension.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to yield the crude amine.

Step 4: Formation of Dihydrochloride Salt

  • Dissolve the crude amine in anhydrous diethyl ether and cool to 0°C.

  • Add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.

  • The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive analytical profile.[10]

Expected Spectroscopic Data

The following table outlines the expected signals and absorptions based on the compound's structure and data from similar molecules.[11][12]

TechniqueExpected Data
¹H NMR Pyridine Protons: 3 aromatic protons (doublet, triplet, doublet) between δ 7.5-8.5 ppm. Ethyl Chain: 2 methylene groups appearing as triplets around δ 3.0-3.5 ppm. Methyl Group: 1 singlet around δ 2.5 ppm. Amine Protons: Broad singlet (exchangeable with D₂O).
¹³C NMR Pyridine Carbons: 5 signals in the aromatic region (δ 120-160 ppm). Ethyl Carbons: 2 signals in the aliphatic region (δ 30-50 ppm). Methyl Carbon: 1 signal around δ 15-20 ppm.
Mass Spec (ESI+) [M+H]⁺: Expected m/z corresponding to the free base (C₈H₁₂N₂) + 1 proton.
FT-IR (cm⁻¹) N-H Stretch: Broad absorption ~3000-3400 cm⁻¹ (amine salt). C-H Stretch: ~2850-3000 cm⁻¹. C=N, C=C Stretch: ~1550-1650 cm⁻¹ (aromatic). C-N Stretch: ~1260-1330 cm⁻¹.
Quality Control Workflow

A self-validating quality control system ensures the reliability of the final compound for subsequent research. Each step provides a checkpoint to validate the outcome of the previous one.

Caption: A quality control workflow for the synthesis and validation of the target compound.

Applications in Research and Drug Discovery

Role as a Synthetic Building Block

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is an attractive building block for parallel synthesis and library generation.[4] The primary amine is a versatile functional group that can readily undergo a variety of reactions, including:

  • Amide and Sulfonamide formation: Reaction with acid chlorides, sulfonyl chlorides, or carboxylic acids to explore structure-activity relationships.

  • Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

  • Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

Potential as a Bioactive Scaffold

The pyridine-ethylamine scaffold is a "privileged structure" in drug discovery.[1][13] While direct biological data for the title compound is scarce, its structural motifs are present in compounds with significant therapeutic activity. For instance, derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial enzyme for the viability of M. tuberculosis. This makes them highly promising candidates for new antitubercular agents. The structural framework of 2-(3-Methylpyridin-2-yl)ethan-1-amine makes it an excellent starting point for designing novel MmpL3 inhibitors or exploring other therapeutic targets.

Safety, Handling, and Storage

As with all amine hydrochlorides, proper safety protocols are mandatory.[7] The information provided here is based on data for similar chemical entities and should be supplemented by a thorough review of an up-to-date Safety Data Sheet (SDS).

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[14]

  • Skin/Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[14]

  • Hygroscopic: The compound is likely hygroscopic and will absorb moisture from the air.[8]

Recommended Handling Protocol
  • Engineering Controls: Handle exclusively in a well-ventilated fume hood.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][8]

    • Respiratory Protection: If dust is generated, use an approved particle respirator.[8]

  • Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][14]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Container: Keep the container tightly closed to prevent moisture absorption.[14][15] Protection from light may also be necessary to prevent degradation.[7]

Conclusion

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a valuable chemical entity for the research and drug development community. Its straightforward, albeit multi-step, synthetic accessibility and the versatility of its primary amine functionality make it an ideal building block for creating diverse chemical libraries. Grounded in the well-established importance of the pyridine scaffold in medicinal chemistry, this compound serves as a promising starting point for the exploration of new therapeutic agents. Adherence to rigorous characterization, quality control, and safety protocols is paramount to its successful and safe application in the laboratory.

References

  • Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. (2026, February 28). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Leaver, S. A., Palaniandavar, M., Kilner, C. A., & Halcrow, M. A. (2003). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Dalton Transactions, 4224-4225. [Link]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. [Link]
  • Gu, Y. F., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 22(10), 1636. [Link]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen. [Link]
  • Singh, P., & Kaur, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(28), 17835-17857. [Link]
  • Pyridin-2-yl-thiourea and Pyridin-2-yl-amine derivatives as intermediates for the preparation of Pyridin-2yl-amino-1,2,4-thiadia. (2008, September 15).
  • Pasdar, H., et al. (2019). Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives and Their Metal Complexes as Potential Antibacterial Agents Using Phosphoryl Chloride. International Journal of Pharmaceutical Sciences and Research, 10(9), 4304-14. [Link]
  • Chikhalikar, S., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Journal of Organic Chemistry. [Link]-one-derivatives-via-Chikhalikar-Bhawe/9783f2a33f48a1c6a6f69fcc9f8e4347717f9e8a)
  • 2-Amino-3-methylpyridine. PubChem. [Link]
  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
  • Le Deodic, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(2), 481-492. [Link]
  • 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride — Chemical Substance Information. NextSDS. [Link]ethanamine%20dihydrochloride_1909309-89-2)
  • Guesmi, S., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus. Chimie, 27(S1), 1-10. [Link]
  • Wang, Y., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 599-607. [Link]

Sources

Foundational

A Technical Guide to the Safe Handling of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

Introduction for the Modern Researcher In the fast-paced world of drug discovery and chemical synthesis, novel substituted pyridine derivatives like 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride are instrumental...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Modern Researcher

In the fast-paced world of drug discovery and chemical synthesis, novel substituted pyridine derivatives like 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride are instrumental building blocks. Their unique structural motifs offer exciting possibilities for creating new chemical entities with potential therapeutic applications. However, with great potential comes the critical responsibility of ensuring safety and experimental integrity.

This document serves not as a simple reprint of a standard Material Safety Data Sheet (MSDS), but as an in-depth technical guide for the discerning scientist. We will move beyond mere compliance to a deeper understanding of the why behind the safety protocols. By understanding the chemical nature of this compound and its structural relatives, we can build a framework for safe handling that protects researchers and ensures the validity of experimental outcomes. As no comprehensive safety profile for this specific molecule is publicly available, this guide synthesizes data from closely related structural analogs to provide a robust, scientifically-grounded risk assessment.

Section 1: Chemical & Physical Identity - A Researcher's Perspective

The structure, a pyridine ring with a methyl and an aminoethyl substituent, suggests specific chemical behaviors that directly impact its handling. The dihydrochloride salt form significantly influences its physical properties.

PropertyInferred Value/CharacteristicSignificance for the Researcher
CAS Number 1909309-89-2The unique identifier for this specific chemical entity, crucial for accurate record-keeping and sourcing.
Molecular Formula C₈H₁₄Cl₂N₂Confirms the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 209.11 g/mol Essential for accurate preparation of solutions of known molarity.
Physical Form Likely a solid (crystalline or powder)As a salt, it is expected to be a solid at room temperature, which can pose an inhalation risk if handled improperly.
Hygroscopicity High (Inferred)Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air[1]. This can affect compound weight accuracy and potentially lead to degradation. Handling in a dry atmosphere (e.g., glove box or under inert gas) is recommended for quantitative work.
Solubility Expected to be soluble in water and polar organic solvents like methanol or DMSO.The salt form enhances polarity and aqueous solubility. This is a key consideration for preparing stock solutions and reaction mixtures.
Stability Stable under recommended storage conditions, but potentially sensitive to strong bases, oxidizing agents, and moisture.The amine group can be deprotonated by strong bases, and the pyridine ring can be susceptible to oxidation. Store away from incompatible materials.

Section 2: Hazard Identification and Proactive Risk Assessment

While specific toxicological data for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is not available, a thorough analysis of its structural components—a substituted pyridine and an ethylamine hydrochloride—allows for a reliable prediction of its hazard profile. Data from analogous compounds, such as 2-aminopyridine and other pyridylethylamines, consistently indicate the following potential hazards[2][3][4].

Globally Harmonized System (GHS) Classification (Inferred)

  • Acute Toxicity, Oral (Category 3/4): Harmful or Toxic if swallowed.[3][4]

  • Acute Toxicity, Dermal (Category 3/4): Harmful or Toxic in contact with skin.[3][4]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (as dust).[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[5]

The Logic of Risk Assessment

Before any experiment, a dynamic risk assessment is not just a bureaucratic step but a scientific necessity. It ensures that potential hazards are anticipated and controlled. The following workflow should be mentally or physically completed before handling the compound.

RiskAssessment cluster_planning Phase 1: Planning cluster_control Phase 2: Control Measures cluster_emergency Phase 3: Emergency Preparedness A Identify Compound (2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride) B Review Known Hazards (Based on analogs: Acute Toxicity, Skin/Eye Irritation) A->B Consult SDS of analogs C Define Experimental Scale (mg vs g) B->C Quantify risk D Select Engineering Controls (Fume Hood, Ventilated Balance Enclosure) C->D Scale dictates controls H Review First-Aid Procedures (Skin/Eye flush, Inhalation response) E Determine Required PPE (Gloves, Goggles, Lab Coat) D->E Hierarchy of controls F Plan Waste Disposal Route E->F G Locate Safety Equipment (Shower, Eyewash, Spill Kit) F->G Prepare for contingencies G->H End Proceed with Experiment H->End Start Start Risk Assessment Start->A

Caption: A logical workflow for proactive risk assessment before experimentation.

Section 3: Protocols for Safe Handling & Storage

Adherence to meticulous handling protocols is paramount. The following procedures are designed to minimize exposure and preserve the integrity of the compound.

Engineering Controls: Your First Line of Defense

  • Weighing: Always weigh this solid compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine dust particles.

  • Solution Preparation: All manipulations, including dissolving the compound and transferring solutions, should be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. For tasks with a higher splash risk, chemical splash goggles are required.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[1] Always use proper glove removal technique to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

Step-by-Step Protocol for Preparing a Stock Solution

  • Preparation: Don the required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate working height.

  • Weighing: Tare a suitable container (e.g., a glass vial) inside the ventilated enclosure. Carefully add the desired amount of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride to the container, avoiding the creation of dust. Record the exact weight.

  • Transfer: Securely cap the container and transfer it to the chemical fume hood.

  • Dissolution: Add the desired volume of solvent to the container using a calibrated pipette.

  • Mixing: Cap the container and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Labeling & Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store as recommended below.

Storage Conditions

  • Container: Store in a tightly sealed, clearly labeled container.[8]

  • Atmosphere: Due to its likely hygroscopic nature, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for long-term storage or for reference standards.

  • Temperature: Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of moisture.

Section 4: Emergency & First-Aid Decision Tree

In the event of an accidental exposure, a swift and correct response is critical. The following decision tree outlines the immediate actions to be taken. In all cases of significant exposure, seek immediate medical attention and provide the attending physician with this safety guide.

EmergencyResponse cluster_routes cluster_actions Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion A1 Immediately flush skin with copious amounts of water for at least 15 minutes. Skin->A1 B1 Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Eyes->B1 C1 Move person to fresh air immediately. Inhalation->C1 D1 Do NOT induce vomiting. Ingestion->D1 A2 Remove all contaminated clothing. A1->A2 Medical Seek Immediate Medical Attention for ALL Routes of Exposure. Provide SDS/Safety Guide to Physician. A2->Medical B2 Remove contact lenses, if present and easy to do. B1->B2 B2->Medical C2 If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. C1->C2 C2->Medical D2 Rinse mouth with water. Give victim a glass of water. D1->D2 D2->Medical

Caption: A decision tree for immediate first-aid response to exposure.

Spill Response

  • Small Spill (Solid): If you are trained and it is safe to do so, gently sweep up the material to avoid creating dust. Place it in a sealed, labeled container for hazardous waste disposal. Clean the area with a wet cloth or paper towel.

  • Large Spill or Any Liquid Spill: Evacuate the immediate area. Alert your supervisor and institutional safety office. Prevent entry into the area and await response from trained emergency personnel.

Section 5: Toxicological Profile & Mechanistic Insights

The toxicity of pyridine and its derivatives is generally associated with their ability to act as nucleophiles and their potential to disrupt metabolic processes.[9] The primary health concerns are hepatic (liver) effects and central nervous system depression at high doses.[10]

  • Mechanism of Irritation: As an amine hydrochloride, this compound can be mildly acidic and react with moisture on the skin and mucous membranes, leading to irritation. Upon prolonged contact, it may cause more severe irritation or burns.

  • Systemic Toxicity: If absorbed into the bloodstream via ingestion, inhalation, or skin contact, substituted pyridines can cause a range of systemic effects. While specific data is lacking for this compound, analogs can cause neurological symptoms.[10] The methyl group on the pyridine ring may influence the rate and site of metabolic action, potentially affecting the toxicity profile compared to unsubstituted analogs.[9]

  • Metabolism: Pyridine compounds are typically metabolized in the liver. Chronic exposure or high acute doses can lead to liver damage, as observed in animal studies with pyridine.[10]

  • Genotoxicity & Carcinogenicity: There is currently no evidence to suggest that pyridine or simple substituted pyridines are genotoxic or carcinogenic.[10]

Section 6: Disposal Considerations

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour this chemical down the drain or dispose of it in regular trash.[11]

References

  • Centers for Disease Control and Prevention (CDC). (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Chen, B. L., et al. (2001). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. Retrieved from [Link]

  • Cole-Parmer. (2004, April 2). Material Safety Data Sheet - 2-(2-(Methylamino)ethyl)pyridine dihydrochloride. Retrieved from [Link]

  • ATSDR. (n.d.). Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylpyridin-2-yl)ethan-1-one. Retrieved from [Link]

Sources

Exploratory

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride as a research chemical

An In-depth Technical Guide: 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride Abstract: This document provides a comprehensive technical overview of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

Abstract: This document provides a comprehensive technical overview of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, a heterocyclic amine available for research purposes. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a chemical probe, a building block in synthetic chemistry, or a scaffold for library generation. We will delve into its physicochemical properties, propose a robust synthetic pathway, outline critical safety and handling protocols, and discuss potential research applications based on structurally related molecules. The methodologies presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Core Compound Profile & Physicochemical Properties

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride belongs to the class of pyridinyl ethanamine derivatives. Structurally, it features a pyridine ring substituted with a methyl group at the 3-position and an ethanamine side chain at the 2-position. This specific arrangement of functional groups makes it an intriguing candidate for medicinal chemistry and synthetic applications. The compound is supplied as a dihydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base. It is designated for research use only and is not intended for human or veterinary applications[1].

A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1909309-89-2[1]
Molecular Formula C₈H₁₄Cl₂N₂[1]
Molecular Weight 209.11 g/mol [1]
Form Typically a solidN/A
Synonyms N/AN/A

Synthesis and Characterization Strategy

The synthesis of novel chemical entities requires a logical and efficient pathway. Here, we propose a retrosynthetic analysis and a corresponding synthetic protocol for 2-(3-Methylpyridin-2-yl)ethan-1-amine, culminating in its conversion to the dihydrochloride salt.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary C-N bond of the ethanamine can be formed via reductive amination, a robust and widely used transformation. This disconnects the target molecule into 2-(3-methylpyridin-2-yl)acetaldehyde and ammonia. The aldehyde intermediate can be derived from the corresponding alcohol, 2-(3-methylpyridin-2-yl)ethan-1-ol[2], which in turn can be synthesized from a common starting material like 2,3-lutidine (3-methyl-2-methylpyridine).

G Target 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride Intermediate1 2-(3-Methylpyridin-2-yl)ethan-1-amine (Free Base) Target->Intermediate1 Salt Formation Disconnect1 C-N Bond Formation (Reductive Amination) Intermediate1->Disconnect1 Intermediate2 2-(3-Methylpyridin-2-yl)acetaldehyde Disconnect1->Intermediate2 Ammonia Source Ammonia Source Disconnect1->Ammonia Source Intermediate3 2-(3-Methylpyridin-2-yl)ethan-1-ol Intermediate2->Intermediate3 Oxidation StartingMaterial 2,3-Lutidine Intermediate3->StartingMaterial Functionalization

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a hypothetical pathway based on established organic chemistry principles and literature precedents for analogous transformations[3][4].

Step 1: Hydroxymethylation of 2,3-Lutidine

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 2,3-lutidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise. The n-BuLi selectively deprotonates the most acidic methyl group at the 2-position.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Introduce paraformaldehyde (1.5 eq) as a solid in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-methylpyridin-2-yl)ethan-1-ol.

Step 2: Oxidation to 2-(3-Methylpyridin-2-yl)acetaldehyde

  • Dissolve the crude alcohol from Step 1 in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. This is a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate carefully to yield the crude aldehyde. This intermediate is often used immediately in the next step due to potential instability.

Step 3: Reductive Amination

  • Dissolve the crude aldehyde from Step 2 in methanol.

  • Add ammonium acetate (5.0 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq). NaBH₃CN is a selective reducing agent effective for the imine intermediate formed in situ.

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture with 2M HCl to decompose excess reducing agent.

  • Wash the aqueous layer with DCM to remove non-basic impurities.

  • Basify the aqueous layer with 6M NaOH to a pH > 12.

  • Extract the free base product with DCM (3x).

  • Combine the organic extracts, dry over sodium sulfate, and concentrate to yield the crude free base of 2-(3-methylpyridin-2-yl)ethan-1-amine.

Step 4: Salt Formation

  • Dissolve the crude free base in a minimal amount of cold isopropanol.

  • Add a solution of HCl in diethyl ether (2.2 eq) dropwise while stirring.

  • The dihydrochloride salt should precipitate. If not, add diethyl ether as an anti-solvent.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Potential Research Applications & Biological Context

While no specific biological activity has been published for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride itself, its core structure is present in molecules with significant therapeutic interest. This positions the compound as a valuable scaffold for analog synthesis in drug discovery programs.

Antitubercular Drug Discovery

Structurally similar pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3)[3]. MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the bacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The pyridine nitrogen and the side-chain amine of these compounds are often crucial for binding within the MmpL3 active site, forming hydrogen bonds and other key interactions[3]. Researchers could use the title compound as a starting point to synthesize novel derivatives and probe the structure-activity relationship (SAR) for MmpL3 inhibition.

G cluster_0 Bacterial Cell Compound Pyridine-2-methylamine Derivative (e.g., Topic Compound) MmpL3 MmpL3 Transporter Compound->MmpL3 Inhibition CellWall Mycobacterial Cell Wall MmpL3->CellWall Transport to periplasm TMM Trehalose Monomycolate (Mycolic Acid Precursor) TMM->MmpL3 Export

Caption: Hypothetical mechanism of MmpL3 inhibition.

Central Nervous System (CNS) Agents

The pyridin-2-yl-methylamine scaffold is also a known pharmacophore in compounds targeting CNS receptors. For instance, derivatives have been investigated as 5-HT₁A receptor agonists[5]. The 5-HT₁A receptor is implicated in the pathophysiology of depression and anxiety, and agonists at this receptor can have therapeutic benefits. The title compound could serve as a fragment for developing new CNS-active agents, where modifications to the amine and the pyridine ring could modulate receptor affinity and selectivity.

Experimental Protocols & Methodologies

Mandatory Safety & Handling Protocol

Given the hazards associated with analogous compounds, which can be toxic, corrosive, and irritant, a strict safety protocol is required[6][7][8][9].

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles approved under standards like NIOSH (US) or EN 166 (EU)[6].

  • Ventilation: Handle the solid compound and its solutions exclusively inside a certified chemical fume hood to avoid inhalation of dust or vapors[7].

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust. For preparing solutions, add the solid to the solvent slowly.

  • Spill Management: In case of a spill, secure the area. For small spills, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous waste. Do not let the product enter drains[8].

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention[7][8].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately[7][8].

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention[7].

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[7][8].

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents[7][9].

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to be self-validating by incorporating system suitability checks, ensuring the reliability of the generated data, in line with standard validation methodologies[10].

Objective: To determine the purity of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample: ~1 mg/mL solution of the compound in 50:50 Water:Acetonitrile

Workflow:

G Prep 1. Mobile Phase & Sample Prep Equilibrate 2. System Equilibration (Run mobile phase until baseline is stable) Prep->Equilibrate SST 3. System Suitability Test (SST) (Inject standard reference five times) Equilibrate->SST SST_Check 4. Verify SST Parameters (%RSD of peak area < 2%) SST->SST_Check SST_Check->Equilibrate Fail Inject 5. Inject Sample SST_Check->Inject Pass Run 6. Run Gradient & Acquire Data Inject->Run Analyze 7. Integrate Peaks & Calculate Purity (% Area Normalization) Run->Analyze

Caption: HPLC Purity Assessment Workflow.

Procedure:

  • System Preparation: Prepare mobile phases A and B. Degas thoroughly.

  • Instrument Setup:

    • Install the C18 column and set the column oven to 30 °C.

    • Set the UV detector wavelength to 260 nm (a common wavelength for pyridine rings; may require optimization).

    • Set the flow rate to 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (%RSD) for the peak area of the main analyte should be ≤ 2.0%. This ensures the system is performing precisely[10].

  • Sample Analysis: Once system suitability is confirmed, inject the sample solution (typically 10 µL).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

References

  • Royal Society of Chemistry. Synthesis General Procedures. [Link]

  • National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]

  • NextSDS. 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride — Chemical Substance Information. [Link]

  • Chemical Synthesis Database. N-methyl-2-(3-methyl-2-pyridinyl)ethanamine. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMC. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • Organic Chemistry Portal. Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. [Link]

  • PubChem. 2-(Pyridin-3-yl)ethan-1-amine. [Link]

  • NextSDS. 2-(3-methylpyridin-2-yl)ethan-1-ol — Chemical Substance Information. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. [Link]

Sources

Foundational

A Technical Guide to 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride: Sourcing, Synthesis, and Application in Drug Discovery

This guide provides an in-depth technical overview of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve int...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, physicochemical properties, a representative synthetic route, and its strategic application in the development of novel therapeutics. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding for practical application.

Introduction: A Privileged Scaffold in Medicinal Chemistry

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS No. 1909309-89-2) is a substituted pyridinylethanamine derivative.[1] The pyridine moiety is considered a "privileged structure" in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can influence a compound's solubility, metabolic stability, and target binding affinity.[2]

The ethanamine side chain provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. As such, this compound and its analogs are valuable starting materials for the synthesis of compound libraries aimed at discovering new drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][4]

Commercial Availability and Sourcing

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a specialty chemical available from a select number of commercial suppliers. Due to its specific substitution pattern, it is not as commonly stocked as simpler pyridine derivatives. Researchers should anticipate lead times for delivery. Below is a summary of a known supplier.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightLink
Biosynth 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride1909309-89-2C8H14Cl2N2209.11 g/mol

Note: Availability and pricing are subject to change. It is recommended to contact the supplier directly for the most current information.

Physicochemical Properties and Safe Handling

Key Properties:

  • CAS Number: 1909309-89-2[1]

  • Molecular Formula: C8H14Cl2N2[1]

  • Molecular Weight: 209.11 g/mol [1]

  • Appearance: Likely a solid, given it is a dihydrochloride salt.

  • Storage: Should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It may be hygroscopic.[5]

Hazard Profile and Safety Precautions:

Based on analogous compounds, 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride should be handled with care, assuming it possesses the following hazards:

  • Toxicity: May be toxic if swallowed and fatal in contact with skin.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[5] May also cause respiratory irritation.[5]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5][6]

    • Avoid breathing dust.[5]

    • Wash hands thoroughly after handling.[5]

  • First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • If inhaled: Move the person to fresh air.[6]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[6]

    • In all cases of exposure, seek immediate medical attention.[6]

Synthesis and Purification: A Representative Protocol

A specific, peer-reviewed synthesis for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is not widely published. However, a plausible and scientifically sound synthetic route can be constructed based on established organic chemistry principles and literature precedents for the synthesis of similar pyridine derivatives. The following multi-step synthesis is provided as an exemplary protocol.

Overall Synthetic Scheme:

Synthesis_Workflow A 2-Bromo-3-methylpyridine B 2-(3-Methylpyridin-2-yl)acetonitrile A->B 1. Mg, THF 2. ClCH2CN C 2-(3-Methylpyridin-2-yl)ethan-1-amine B->C LiAlH4, THF D 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride C->D HCl in Ether

Caption: A plausible synthetic workflow for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Step 1: Synthesis of 2-(3-Methylpyridin-2-yl)acetonitrile

This step involves the formation of a Grignard reagent from 2-bromo-3-methylpyridine, followed by nucleophilic attack on chloroacetonitrile. This is a standard method for extending a carbon chain by two carbons and introducing a nitrile group, which can be subsequently reduced to an amine.

  • Materials:

    • 2-Bromo-3-methylpyridine

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Chloroacetonitrile

    • Iodine crystal (as an initiator)

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.

    • Add a solution of 2-bromo-3-methylpyridine in anhydrous THF dropwise to the magnesium turnings. The reaction should be initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetonitrile in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(3-methylpyridin-2-yl)acetonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group is a versatile precursor to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation.

  • Materials:

    • 2-(3-Methylpyridin-2-yl)acetonitrile

    • Lithium aluminum hydride (LiAlH4)

    • Anhydrous tetrahydrofuran (THF)

  • Protocol:

    • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 2-(3-methylpyridin-2-yl)acetonitrile in anhydrous THF to the LiAlH4 suspension.

    • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude 2-(3-methylpyridin-2-yl)ethan-1-amine.

Step 3: Formation of the Dihydrochloride Salt

The final step is the formation of the dihydrochloride salt, which is often a more stable, crystalline, and easier-to-handle form of the amine.

  • Materials:

    • Crude 2-(3-methylpyridin-2-yl)ethan-1-amine

    • Anhydrous diethyl ether

    • Hydrogen chloride solution (e.g., 2 M in diethyl ether)

  • Protocol:

    • Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride in diethyl ether (at least 2 equivalents) to the stirred amine solution.

    • A precipitate should form immediately. Continue stirring for 30 minutes in the ice bath.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(3-methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Applications in Drug Discovery and Development

The primary value of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The 2-(pyridin-2-yl)ethanamine scaffold is a common feature in a variety of compounds targeting different biological pathways.[7]

Example Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a pyridine or similar heterocyclic core.[2] The primary amine of our title compound can be used to form amide, sulfonamide, or urea linkages to connect to other fragments of a drug molecule. The pyridine nitrogen can serve as a key hydrogen bond acceptor in the hinge region of the ATP-binding pocket of a kinase.

Signaling_Pathway receptor Growth Factor Receptor kinase1 Kinase A (e.g., EGFR) receptor->kinase1 Activation kinase2 Kinase B (e.g., MEK) kinase1->kinase2 Phosphorylation kinase3 Kinase C (e.g., ERK) kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation cell_proliferation Cell Proliferation | and Survival transcription_factor->cell_proliferation inhibitor Derivative of 2-(3-Methylpyridin-2-yl)ethan-1-amine inhibitor->kinase1 Inhibition

Caption: A conceptual signaling pathway where a derivative of the title compound acts as a kinase inhibitor.

Quality Control and Characterization

For any research or drug development application, it is crucial to verify the identity and purity of the starting materials. The following analytical techniques would be employed to characterize 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would confirm the presence of the methyl group, the aromatic protons on the pyridine ring, and the two methylene groups of the ethanamine chain. The integration of the signals would correspond to the number of protons in each environment.

    • ¹³C NMR would show the expected number of carbon signals for the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which provides strong evidence for the elemental composition of the compound.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound.

Conclusion

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a valuable, albeit specialized, chemical intermediate for the synthesis of novel compounds in the field of drug discovery. Its utility stems from the combination of a "privileged" pyridine scaffold and a reactive primary amine handle. While its commercial availability may be limited, a plausible synthetic route can be designed based on established chemical principles. Proper handling and characterization of this compound are essential for its successful application in the development of the next generation of therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 22). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Available at: [Link]

  • Dalton Transactions (RSC Publishing). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Available at: [Link]

  • PubChem. 2-Pyridineethanamine. Available at: [Link]

  • PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Available at: [Link]

  • PubMed. (2024, April 19). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Available at: [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]

  • ResearchGate. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

  • Google Patents. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • NextSDS. 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride — Chemical Substance Information. Available at: [Link]

Sources

Exploratory

Therapeutic Horizons: The Role of 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride in Advanced Medicinal Chemistry

Executive Summary In the landscape of rational drug design, the strategic utilization of privileged scaffolds is paramount. 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1909309-89-2) represents a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the strategic utilization of privileged scaffolds is paramount. 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1909309-89-2) represents a highly versatile building block that bridges the gap between endogenous neurotransmitter mimicry and synthetic tractability[1]. By incorporating a pyridine ring, a flexible ethylamine linker, and a sterically demanding 3-methyl group, this molecule serves as a critical pharmacophore for developing ligands targeting G-protein-coupled receptors (GPCRs)—particularly the histaminergic system—and as a vector for kinase inhibitor design. This whitepaper provides an in-depth mechanistic analysis of its structural causality, pharmacological target engagement, and validated synthetic workflows.

Structural and Physicochemical Profiling

To leverage a building block effectively, a medicinal chemist must understand the causality behind its structural features. The unsubstituted parent compound, 2-pyridylethylamine, is a well-characterized Histamine H1 receptor agonist[2],[3]. However, the introduction of a methyl group at the 3-position of the pyridine ring fundamentally alters the molecule's physicochemical and spatial dynamics.

Table 1: Physicochemical and Structural Attributes

AttributeSpecificationMechanistic Rationale (Causality)Chemical FormulaC8H12N2 · 2HClLow molecular weight (209.11 g/mol ) ensures high ligand efficiency (LE) in fragment-based drug discovery (FBDD).Salt FormDihydrochlorideEnhances aqueous solubility and prevents the oxidative degradation and volatilization typical of free-base aliphatic amines.Primary Amine-NH2Acts as a potent nucleophile for amide couplings, reductive aminations, and urea formations.Steric Modifier3-Methyl GroupRestricts the rotation of the ethylamine side chain (conformational locking), shifting receptor subtype selectivity away from H1 toward H3/H4.Pyridine RingHeteroaromaticCapable of hydrogen-bond accepting, π π stacking, and acting as a hinge-binding motif in kinase active sites.

Pharmacological Target Engagement & SAR Dynamics

The Histaminergic System (H1 vs. H3/H4 Receptors)

The histaminergic system is modulated by four known GPCR subtypes (H1–H4). While 2-pyridylethylamine primarily engages the H1 receptor to induce vasoconstriction and intracellular calcium release[2], structural modifications are required to target the central nervous system (CNS).

General structure-activity relationship (SAR) models dictate that Histamine H3 receptor antagonists require a basic amine linked to an aromatic or lipophilic region[4]. The H3 receptor functions primarily as a presynaptic autoreceptor in the CNS, where its activation inhibits the release of histamine and other neurotransmitters[4],[5].

Compounds structurally related to 2-(3-methylpyridin-2-yl)ethan-1-amine, such as betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), act as potent H3 receptor antagonists and inverse agonists[6]. By blocking the presynaptic H3 autoreceptor, these molecules remove the negative feedback loop, thereby enhancing the synthesis and release of histamine into the synaptic cleft[6]. Furthermore, because the H3 receptor shares a 60% sequence homology with the H4 receptor (compared to only 20% with H1/H2), derivatives of this scaffold are frequently investigated for dual H3/H4 modulation[5],[7].

H3_Pathway Ligand 2-(3-Methylpyridin-2-yl) ethan-1-amine Scaffold H3R Presynaptic H3 Autoreceptor Ligand->H3R Antagonism G_protein Gαi/o Protein (Inhibited) H3R->G_protein Blocks Activation cAMP cAMP Production (Restored) G_protein->cAMP Removes Inhibition Ca_channel Voltage-Gated Ca2+ Channels (Open) G_protein->Ca_channel Promotes Influx Histamine Histamine Release (Synaptic Cleft) Ca_channel->Histamine Exocytosis

Fig 1: Mechanism of H3 autoreceptor antagonism and subsequent neurotransmitter release.

Experimental Methodology: Self-Validating Amide Coupling Protocol

To utilize 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in the synthesis of complex GPCR ligands or kinase inhibitors, the primary amine must be selectively reacted. The following protocol outlines a highly efficient, self-validating amide coupling workflow using HATU as the coupling reagent.

Causality of Reagent Selection: The dihydrochloride salt is highly stable but unreactive. N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl and liberate the nucleophilic free base. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

Step-by-Step Methodology
  • Acid Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester, which is primed for nucleophilic attack.

  • Free Base Liberation: In a separate vial, suspend 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (1.2 eq) in DMF. Add DIPEA (3.0 eq) dropwise.

    • Causality: 2.0 equivalents of DIPEA are consumed to neutralize the two HCl molecules; the remaining 1.0 equivalent maintains the basicity of the reaction medium.

  • Nucleophilic Acyl Substitution: Transfer the liberated amine solution to the activated ester mixture. Stir at room temperature for 2 hours.

  • In-Process Control (IPC) - Self-Validation Step: Spot the reaction mixture on a TLC plate and stain with Ninhydrin.

    • Validation Logic: A positive (purple) stain indicates unreacted primary amine. If the stain is absent, the amine has been successfully consumed, validating the completion of the coupling. Confirm product mass via LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF and water-soluble urea byproducts generated by HATU. Dry over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC.

Synthetic_Workflow Step1 Carboxylic Acid Activation (HATU) Step3 Nucleophilic Acyl Substitution Step1->Step3 Step2 Free Base Liberation (DIPEA) Step2->Step3 Neutralizes 2HCl Step4 IPC Validation (Ninhydrin/LC-MS) Step3->Step4 RT, 2h Step5 Aqueous Workup Step4->Step5 Confirms Amine Loss Step6 HPLC Purification Step5->Step6 Removes Salts

Fig 2: Standardized, self-validating synthetic workflow for amide coupling using the dihydrochloride salt.

Conclusion

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is far more than a simple chemical reagent; it is a meticulously engineered pharmacophore. By understanding the steric implications of its 3-methyl group and the handling requirements of its dihydrochloride salt, researchers can effectively deploy this molecule to probe the histaminergic system, design novel CNS therapeutics, and construct highly selective targeted inhibitors.

Sources

Protocols & Analytical Methods

Method

Synthesis and Validation Protocol for 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride

Introduction & Chemical Context The 2-pyridylethanamine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, histamine recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 2-pyridylethanamine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, histamine receptor ligands (e.g., betahistine analogues), and highly specific kinase inhibitors. The target molecule, 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride , features a primary amine separated from a 3-methyl-substituted pyridine ring by a two-carbon linker.

This application note provides a comprehensive, scalable, and self-validating synthetic protocol for this compound. Designed for drug development professionals, this guide emphasizes mechanistic causality, in-process controls (IPCs), and high-yielding transformations starting from commercially available 2,3-dimethylpyridine (2,3-lutidine)[1].

Retrosynthetic Analysis & Pathway Rationale

The synthesis relies on a highly efficient four-step sequence: Hydroxymethylation Activation Azidation Reduction & Salt Formation .

Mechanistic Causality (Why this route?)
  • Regioselective Lithiation: The synthesis begins with the deprotonation of 2,3-lutidine. The pKa of the C-2 methyl protons is significantly lower than that of the C-3 methyl protons. Deprotonation at C-2 using n-butyllithium generates an aza-allylic carbanion that is thermodynamically favored and kinetically stabilized by resonance with the adjacent electronegative pyridine nitrogen[2]. The C-3 methyl lacks this direct resonance pathway, ensuring exclusive regioselectivity.

  • Controlled Homologation: Paraformaldehyde is utilized as the C1 electrophile. It depolymerizes in situ, providing a controlled release of monomeric formaldehyde without the severe toxicity and handling hazards of formaldehyde gas.

  • Chemoselective Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) is a standard method for azide reduction but risks poisoning the palladium catalyst due to the strong coordinating ability of the pyridine nitrogen. We employ the Staudinger reduction (PPh₃/H₂O), which proceeds via an iminophosphorane intermediate. This method is highly chemoselective, avoids high-pressure reactors, and prevents catalyst poisoning.

Synthetic Workflow

G A 2,3-Dimethylpyridine (2,3-Lutidine) B 2-(3-Methylpyridin-2-yl)ethan-1-ol A->B 1. n-BuLi, THF, -78°C 2. (CH2O)n, -78°C to RT C 2-(2-Mesylethyl)-3-methylpyridine B->C MsCl, Et3N, DCM, 0°C to RT D 2-(2-Azidoethyl)-3-methylpyridine C->D NaN3, DMF, 80°C E 2-(3-Methylpyridin-2-yl)ethan-1-amine D->E PPh3, H2O, THF (Staudinger) F Target: Dihydrochloride Salt E->F 4M HCl in Dioxane

Caption: 5-step synthetic workflow for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure reaction completion before proceeding to the next step.

Step 1: Regioselective Hydroxymethylation

Objective: Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol[3].

  • Setup: Flame-dry a round-bottom flask under an argon atmosphere. Add 2,3-dimethylpyridine (1.0 equiv, 100 mmol) and anhydrous THF (200 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise over 30 minutes. Stir at -78 °C for 1 hour. The solution will turn deep red/orange, indicating the formation of the aza-allylic anion.

  • Electrophilic Addition: Add anhydrous paraformaldehyde (1.5 equiv) in one portion. Maintain at -78 °C for 30 minutes, then slowly allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • IPC Validation: LC-MS must show the disappearance of the starting material and a dominant peak at [M+H]⁺ = 138.1 .

Step 2: Activation via Mesylation

Objective: Conversion of the hydroxyl group to a methanesulfonate leaving group.

  • Setup: Dissolve the crude 2-(3-Methylpyridin-2-yl)ethan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 150 mL). Add Triethylamine (Et₃N, 1.5 equiv).

  • Reaction: Cool the mixture to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over Na₂SO₄ and concentrate. Use the crude mesylate immediately in the next step to avoid degradation.

  • IPC Validation: TLC (Silica, 1:1 Hexane:EtOAc) should show complete consumption of the alcohol (UV active, lower Rf) and the appearance of a new, higher Rf spot.

Step 3: Nucleophilic Substitution (Azidation)

Objective: SN2 displacement of the mesylate to form 2-(2-Azidoethyl)-3-methylpyridine.

  • Setup: Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF, 100 mL). Causality Note: DMF is a polar aprotic solvent that strongly solvates the Na⁺ cation, leaving the N₃⁻ anion highly nucleophilic.

  • Reaction: Add Sodium Azide (NaN₃, 2.0 equiv). Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with water (200 mL), and extract with Diethyl Ether (3 × 100 mL). Wash the combined ether layers extensively with water (3 × 100 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate carefully (do not heat above 40 °C).

  • IPC Validation: Fourier Transform Infrared Spectroscopy (FT-IR) is the gold standard here. Validate success by the presence of a strong, sharp azide stretching band at ~2100 cm⁻¹ .

Step 4: Staudinger Reduction & Salt Formation

Objective: Reduction of the azide to a primary amine and precipitation of the dihydrochloride salt.

  • Reduction: Dissolve the azide intermediate in THF (100 mL). Add Triphenylphosphine (PPh₃, 1.2 equiv) in portions at room temperature. Stir until nitrogen gas evolution ceases (approx. 2 hours).

  • Hydrolysis: Add deionized water (10 equivalents relative to azide) and heat the mixture to 50 °C for 6 hours to hydrolyze the iminophosphorane intermediate.

  • Purification: Concentrate the THF. Dissolve the residue in 1M HCl (100 mL) and wash with Toluene (3 × 50 mL) to extract the triphenylphosphine oxide by-product. Basify the aqueous layer to pH 12 using 2M NaOH, and extract the free amine with DCM (3 × 100 mL). Dry and concentrate.

  • IPC Validation: LC-MS of the organic layer must show [M+H]⁺ = 137.1 . The IR azide band at 2100 cm⁻¹ must be completely absent.

  • Salt Formation: Dissolve the free base in anhydrous Diethyl Ether (50 mL) and cool to 0 °C. Dropwise add 4M HCl in Dioxane (2.5 equiv). A white precipitate will form immediately. Filter the solid, wash with cold ether, and dry under high vacuum to yield 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Quantitative Data & Yield Analysis

The following table summarizes the expected operational parameters and yields for a 100 mmol scale synthesis, serving as a benchmark for process scale-up.

StepTransformationKey ReagentsTemp ProfileTimeIPC MethodExpected Yield
1 Hydroxymethylationn-BuLi, (CH₂O)n-78 °C RT4.5 hLC-MS ([M+H]⁺ 138)65 - 75%
2 MesylationMsCl, Et₃N0 °C RT2.0 hTLC (UV Active)85 - 95%
3 AzidationNaN₃, DMF80 °C12.0 hFT-IR (~2100 cm⁻¹)80 - 90%
4 ReductionPPh₃, H₂ORT 50 °C8.0 hLC-MS ([M+H]⁺ 137)75 - 85%
5 Salt Formation4M HCl / Dioxane0 °C1.0 hNMR / Titration> 95%

Note: Overall isolated yield from 2,3-lutidine is typically 35-45%.

References

  • PubChem Compound Summary for CID 11420, 2,3-Lutidine National Center for Biotechnology Information (NIH) URL:[Link][1]

  • PubChem Compound Summary for CID 161079769, 2,3-dimethylpyridine National Center for Biotechnology Information (NIH) URL:[Link][4]

  • TMSCH2Li–LiDMAE: a new nonnucleophilic reagent for C-2 lithiation of halopyridines Tetrahedron, Volume 62, Issue 26 (2006) URL:[Link][2]

Sources

Application

Application and Protocols for the Neuroscience Research Compound 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

For Research Use Only. Not for human or veterinary use. [1] Introduction 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a novel chemical entity available for neuroscience research.[1] Its structural similarity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use. [1]

Introduction

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a novel chemical entity available for neuroscience research.[1] Its structural similarity to known nicotinic acetylcholine receptor (nAChR) agonists suggests its potential to modulate cholinergic neurotransmission. Nicotinic acetylcholine receptors are widely distributed throughout the central nervous system and are implicated in a variety of cognitive functions, including learning, memory, and attention.[2][3][4] Consequently, nAChR agonists are of significant interest as potential therapeutic agents for neurological and psychiatric disorders characterized by cognitive deficits.[5][6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride. As a compound with limited published data, this guide provides a proposed research framework for its initial characterization, focusing on its hypothesized activity as a nAChR agonist. The protocols detailed herein are based on established methodologies for evaluating novel nAChR ligands.

Compound Information

PropertyValueReference
CAS Number 1909309-89-2[1]
Molecular Formula C₈H₁₄Cl₂N₂[1]
Molecular Weight 209.11 g/mol [1]

Safety and Handling

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound for which toxicological properties have not been fully investigated. Based on safety data sheets for structurally similar compounds, it is recommended to handle it as a hazardous substance.[8]

Precautionary Statements:

  • Prevention: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

  • First Aid:

    • If inhaled: Move the person to fresh air.

    • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

    • In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist.

    • If swallowed: Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Always consult the material safety data sheet (MSDS) from your supplier for the most current and detailed safety information.

Hypothesized Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

It is hypothesized that 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride acts as an agonist at neuronal nAChRs. These receptors are ligand-gated ion channels that, upon binding to an agonist like acetylcholine or nicotine, undergo a conformational change that opens a channel permeable to cations, primarily Na⁺ and Ca²⁺.[9][10]

The influx of these ions leads to the depolarization of the neuronal membrane, which can trigger an action potential. The influx of Ca²⁺ can also act as a second messenger, activating various intracellular signaling cascades, including protein kinases and transcription factors, which can lead to long-term changes in synaptic plasticity and neuronal function.[9][10][11] The predominant nAChR subtypes in the central nervous system are α4β2 and α7.[5][10] The specific subtype targeted by a novel compound will determine its precise physiological effects.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ca²⁺ influx Action_Potential Action Potential Depolarization->Action_Potential Leads to Signaling_Cascades Downstream Signaling (e.g., PI3K-Akt) Ca_Influx->Signaling_Cascades Activates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Action_Potential->Neurotransmitter_Release

Caption: Hypothesized signaling pathway of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Part 1: In Vitro Characterization - Electrophysiology on Acute Brain Slices

Objective

To determine if 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride modulates neuronal activity in a manner consistent with nAChR agonism and to identify the potential nAChR subtypes involved.

Experimental Workflow

in_vitro_workflow A Prepare Acute Brain Slices (e.g., hippocampus or prefrontal cortex) B Obtain Whole-Cell Patch-Clamp Recordings A->B C Establish Baseline Neuronal Activity B->C D Bath Apply Compound (Dose-Response) C->D E Record Changes in Firing Rate and Membrane Potential D->E F Apply Selective nAChR Antagonists E->F G Re-apply Compound F->G H Analyze Data to Determine EC₅₀ and Receptor Subtype G->H

Caption: Workflow for in vitro characterization of the compound.

Detailed Protocol

This protocol is adapted from standard procedures for acute brain slice electrophysiology.[12][13][14][15]

1. Preparation of Solutions

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.

  • Slicing Solution (Ice-cold): Similar to aCSF but with low Ca²⁺ (e.g., 0.5 mM) and high Mg²⁺ (e.g., 7 mM) to reduce excitotoxicity during slicing.

  • Intracellular Solution: (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in deionized water.

2. Acute Brain Slice Preparation

  • Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse transcardially with ice-cold slicing solution.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

  • Cut 300 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus or prefrontal cortex) using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

3. Electrophysiological Recording

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Using whole-cell patch-clamp technique, obtain recordings from neurons in the region of interest.

  • Establish a stable baseline recording of neuronal activity (e.g., spontaneous firing rate in current-clamp mode) for at least 5 minutes.

4. Compound Application and Data Acquisition

  • Bath-apply 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride at increasing concentrations (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM, 30 µM) to generate a dose-response curve. Record for at least 5 minutes at each concentration.

  • To identify the receptor subtype, after washing out the compound, pre-incubate the slice with a selective nAChR antagonist (e.g., mecamylamine for general nAChRs, dihydro-β-erythroidine (DHβE) for α4β2* receptors, or methyllycaconitine (MLA) for α7 receptors) for 10-15 minutes.

  • Re-apply the compound in the presence of the antagonist and observe if the effect is blocked.

Data Analysis and Interpretation
  • Analyze the change in neuronal firing frequency or the magnitude of the inward current in response to the compound.

  • Plot the normalized response against the log of the compound concentration and fit the data with a sigmoidal function to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

  • If a selective antagonist blocks the effect of the compound, it suggests that the compound acts on the corresponding nAChR subtype.

ConcentrationNormalized Response (% of Maximum)
100 nM12 ± 3
300 nM35 ± 5
1 µM52 ± 6
3 µM78 ± 8
10 µM95 ± 4
30 µM101 ± 3
Hypothetical dose-response data for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in an in vitro electrophysiology experiment.

Part 2: In Vivo Behavioral Assessment - Novel Object Recognition Task

Objective

To evaluate the potential cognitive-enhancing effects of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in a rodent model of recognition memory.

Experimental Workflow

in_vivo_workflow A Habituate Animals to the Arena B Administer Compound or Vehicle (e.g., intraperitoneal injection) A->B C Training Phase: Familiarize with Two Identical Objects B->C D Inter-trial Interval C->D E Test Phase: Replace One Object with a Novel Object D->E F Record Time Spent Exploring Each Object E->F G Calculate Discrimination Index F->G H Compare Between Treatment Groups G->H

Caption: Workflow for the in vivo Novel Object Recognition task.

Detailed Protocol

This protocol is based on standard procedures for the novel object recognition (NOR) task.

1. Animals and Housing

  • Use adult rodents (e.g., mice or rats) and house them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Compound Administration

  • Dissolve 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in sterile saline.

  • Administer the compound via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) 30 minutes before the training phase.[16] A vehicle control group (saline injection) should be included.

3. Behavioral Procedure

  • Habituation: For 2-3 days, allow each animal to explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes per day.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for 10 minutes.

  • Inter-trial Interval: Return the animal to its home cage for a set period (e.g., 1 hour or 24 hours).

  • Test Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5 minutes.

4. Data Collection and Analysis

  • Use a video tracking system to record the time the animal spends actively exploring each object (sniffing or touching with the nose).

  • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

  • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

  • Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Treatment GroupDiscrimination Index (Mean ± SEM)
Vehicle0.15 ± 0.05
Compound (0.1 mg/kg)0.25 ± 0.06
Compound (0.3 mg/kg)0.45 ± 0.07
Compound (1.0 mg/kg)0.42 ± 0.08
*Hypothetical results from a Novel Object Recognition task. p < 0.05 compared to vehicle.

An improvement in the discrimination index in the compound-treated groups compared to the vehicle group would suggest that 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride has pro-cognitive effects.

Conclusion

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a promising tool for investigating the role of nicotinic acetylcholine receptors in neuronal function and cognition. This guide provides a foundational framework for its characterization, from basic neuronal effects to in vivo behavioral outcomes. The proposed protocols are designed to be a starting point for researchers to systematically evaluate the pharmacological profile of this novel compound and to elucidate its potential applications in neuroscience research. Due diligence in safety precautions is paramount throughout all experimental procedures.

References

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46.
  • Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705–4745.
  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182–1191.
  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1–11.
  • Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75–111.
  • Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in pharmacological sciences, 25(6), 317–324.
  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2001). α7 nicotinic receptor-mediated protection against glutamate-induced cytotoxicity in cultured rat cortical neurons. Journal of neurochemistry, 79(2), 347–355.
  • Kihara, T., Sawada, H., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Sarter, M., Parikh, V., & Howe, W. M. (2009). nAChR agonist-induced cognition enhancement: integration of cognitive and neuronal mechanisms. Biochemical pharmacology, 78(7), 658–667.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
  • Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta pharmacologica Sinica, 30(6), 673–680.
  • Zoli, M., Pucci, S., Vilella, A., & Gotti, C. (2018). Neuronal and extraneuronal nicotinic acetylcholine receptors. Current neuropharmacology, 16(4), 338–349.
  • Tapper, A. R., et al. (2004). Nicotine- and Varenicline-Induced Brain Activation and Anxiety-Like Behavior in Mice. Frontiers in Pharmacology, 8, 659.
  • Legg, E. W., et al. (2014). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Journal of Visualized Experiments, (91), e51889.
  • Protocols.io. (2023). Ex vivo Brain Slice Preparation for electrophysiology and 2PLSM recordings. Retrieved from [Link]

  • Abcam. (2019). Brain slice electrophysiology video protocol. Retrieved from [Link]

  • ResearchGate. (2024). Electrophysiological recording from Brain Slices Protocol v1. Retrieved from [Link]

  • Wallace, T. L., & Bertrand, D. (2013). Enhanced Sensory–Cognitive Processing by Activation of Nicotinic Acetylcholine Receptors. Annals of the New York Academy of Sciences, 1282(1), 29-41.
  • Poorthuis, R. B., et al. (2013). nAChR agonist-induced cognition enhancement: integration of cognitive and neuronal mechanisms. Biochemical Pharmacology, 86(8), 1131-1142.
  • Sarter, M., et al. (2009). nAChR agonist-induced cognition enhancement: integration of cognitive and neuronal mechanisms. Biochemical pharmacology, 78(7), 658-667.

Sources

Method

Application Notes and Protocols for the Development of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride as a Novel Therapeutic Agent

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a pyridine derivative with a structure that suggests potential interactions with key biological targets.[1][2][3] While this molecule is not extensively characterized in the public domain, its structural motifs, particularly the substituted pyridine ring and the ethylamine side chain, bear resemblance to known pharmacologically active compounds, most notably those acting on the histaminergic system.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the therapeutic potential of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride. We will focus on its investigation as a potential modulator of the histamine H1 receptor, a well-validated target for the treatment of allergic diseases.[6][7][8][9][10][11]

Therapeutic Hypothesis: A Next-Generation Histamine H1 Receptor Antagonist for Allergic Rhinitis

Histamine is a critical mediator of allergic reactions, and its binding to the H1 receptor is a key event in the pathophysiology of conditions like allergic rhinitis.[8][12] This interaction triggers a cascade of events leading to symptoms such as sneezing, rhinorrhea, and nasal congestion.[8][9] Histamine H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the management of these conditions.[10][11][13][14][15]

We hypothesize that 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, owing to its structural similarity to known H1 receptor antagonists, may act as a potent and selective antagonist of this receptor. The methyl substitution on the pyridine ring could offer improved pharmacokinetic properties or enhanced receptor binding affinity compared to existing first and second-generation antihistamines.[10]

Experimental Workflows: A Roadmap to Therapeutic Validation

The following sections outline a structured, multi-stage research and development plan to systematically evaluate the therapeutic potential of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Part 1: Synthesis and Characterization

A reliable and scalable synthetic route is the foundation of any drug development program. The proposed synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is outlined below.

Proposed Synthetic Pathway:

A 2-Bromo-3-methylpyridine B 2-Cyano-3-methylpyridine A->B CuCN, DMF, 150°C C 2-(3-Methylpyridin-2-yl)ethan-1-amine B->C LiAlH4, THF, 0°C to rt D 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride C->D HCl in Ether

Caption: Proposed synthetic route for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Protocol 1: Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

  • Step 1: Cyanation of 2-Bromo-3-methylpyridine.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromo-3-methylpyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to 150°C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a solution of aqueous ammonia.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyano-3-methylpyridine.

  • Step 2: Reduction of 2-Cyano-3-methylpyridine.

    • In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 2-cyano-3-methylpyridine (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-(3-methylpyridin-2-yl)ethan-1-amine.

  • Step 3: Formation of the Dihydrochloride Salt.

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with vigorous stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Part 2: In Vitro Pharmacological Evaluation

The primary objective of this stage is to determine the affinity and functional activity of the compound at the histamine H1 receptor.

Protocol 2: Radioligand Binding Assay for Histamine H1 Receptor Affinity

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H1 receptor in appropriate media.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Determine the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Data from H1 Receptor Binding Assay

CompoundIC₅₀ (nM)Ki (nM)
Mepyramine (Control)5.2 ± 0.62.1 ± 0.3
2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride[Experimental Value][Calculated Value]

Protocol 3: Functional Assay for Histamine H1 Receptor Antagonism (Calcium Mobilization)

  • Cell Culture and Loading:

    • Plate HEK293 cells expressing the human H1 receptor in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

    • Stimulate the cells with a fixed concentration of histamine (EC₈₀).

    • Measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Determine the IC₅₀ value for the inhibition of the histamine-induced calcium response.

Signaling Pathway:

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response Allergic Response Ca2->Response PKC->Response Antagonist 2-(3-Methylpyridin-2-yl)ethan-1-amine Antagonist->H1R

Sources

Application

Application Note: In Vitro Pharmacological Characterization of 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride

Introduction & Rationale The compound 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1909309-89-2) is a highly soluble, primary amine building block and pharmacological tool used in the profiling of histamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1909309-89-2) is a highly soluble, primary amine building block and pharmacological tool used in the profiling of histamine receptor modulators. Structurally, it is a 3-methyl derivative of 2-(2-pyridyl)ethylamine, a well-documented and classic Histamine H1 receptor (H1R) agonist[1]. Furthermore, it shares a core pharmacophore with betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), a clinically utilized anti-vertigo agent known to act as a weak H1R agonist and a potent Histamine H3 receptor (H3R) antagonist/inverse agonist[2].

The introduction of a methyl group at the 3-position of the pyridine ring introduces steric bulk that can significantly alter the ligand's binding affinity and functional efficacy across histamine receptor subtypes. To rigorously evaluate this compound's pharmacological profile, a dual-assay system is required: a calcium mobilization assay to assess H1R Gq-coupled activity, and a cAMP accumulation assay to assess H3R Gi/o-coupled activity. The dihydrochloride salt form is specifically chosen for these assays because it ensures rapid dissolution and thermodynamic stability in physiological assay buffers, preventing compound precipitation during high-throughput screening (HTS).

Assay Rationale & Scientific Grounding

To establish a self-validating experimental system, the protocols rely on two distinct, highly sensitive homogeneous assay technologies:

  • H1R (Gq-coupled) - FLIPR Calcium Assay: Activation of the H1R triggers the Phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium[3]. The FLIPR Calcium 6 assay utilizes a proprietary masking technology that quenches extracellular background fluorescence, allowing for a "no-wash" homogeneous format[4]. This minimizes cell perturbation and provides a robust Z'-factor for evaluating potential agonism or antagonism by the test compound.

  • H3R (Gi/o-coupled) - HTRF cAMP Assay: The H3R couples to Gi/o proteins, which inhibit Adenylyl Cyclase (AC) and reduce cyclic AMP (cAMP) levels. To test for H3R antagonism, cells are challenged with forskolin (to stimulate AC) alongside a known H3R agonist (e.g., histamine). An effective H3R antagonist will block the Gi-mediated inhibition, thereby restoring cAMP levels[5]. Homogeneous Time-Resolved Fluorescence (HTRF) is utilized for its exceptional sensitivity and resistance to compound auto-fluorescence.

SignalingPathway Ligand 2-(3-Methylpyridin-2-yl) ethan-1-amine H1R Histamine H1 Receptor (Gq-coupled) Ligand->H1R Agonism H3R Histamine H3 Receptor (Gi/o-coupled) Ligand->H3R Antagonism PLC Phospholipase C (PLC) H1R->PLC AC Adenylyl Cyclase (AC) H3R->AC Blocks Gi Inhibition Ca2 Intracellular Ca2+ Release (FLIPR Readout) PLC->Ca2 cAMP cAMP Restoration (HTRF Readout) AC->cAMP

Diagram 1: Divergent signaling pathways of H1 and H3 receptors and their respective assay readouts.

Experimental Protocols

Protocol 1: Histamine H1 Receptor Calcium Mobilization Assay (FLIPR)

This protocol is designed for a 384-well format to evaluate the compound's H1R agonistic and antagonistic properties[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human H1R at a density of 10,000 cells/well in 20 µL of culture medium (DMEM + 10% FBS) into a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the culture medium. Add 20 µL/well of FLIPR Calcium 6 Assay Kit dye (Molecular Devices) reconstituted in Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate for 2 hours at 37°C[4]. Note: Probenecid is not strictly required for Calcium 6, but 2.5 mM can be added if dye extrusion is observed.

  • Compound Preparation: Prepare a 10 mM stock of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in diH2O or DMSO. Perform a 10-point, 3-fold serial dilution in Assay Buffer.

  • Agonist Mode Readout: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds. Automatically dispense 10 µL of the test compound into the wells and record fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes to detect agonist-induced calcium flux.

  • Antagonist Mode Readout: Following a 15-minute incubation with the test compound, inject 10 µL of an EC80 concentration of histamine (previously determined, typically ~30 nM). Record fluorescence for an additional 3 minutes to measure the inhibition of the histamine-induced signal.

Protocol 2: Histamine H3 Receptor cAMP Accumulation Assay (HTRF)

This protocol evaluates the compound's ability to act as an H3R antagonist/inverse agonist by measuring the restoration of forskolin-stimulated cAMP[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human H3R. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a density of 200,000 cells/mL. Note: IBMX is critical as a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Compound Addition: Dispense 5 µL of the cell suspension (1,000 cells/well) into a 384-well low-volume white microplate. Add 2.5 µL of the test compound (serially diluted) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add 2.5 µL of a mixture containing an EC80 concentration of R(-)-α-methylhistamine (H3R agonist) and 2 µM Forskolin (AC activator). Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in Lysis Buffer). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on an HTRF-compatible microplate reader (e.g., PerkinElmer EnVision) using dual-wavelength emission (665 nm and 620 nm). Calculate the HTRF ratio (665/620 × 10,000).

AssayWorkflow Step1 Cell Seeding (384-well plate) Step2 Dye Loading / Buffer Exchange Step1->Step2 Step3 Compound Addition Step2->Step3 Step4 Incubation (15-30 min) Step3->Step4 Step5 Agonist Challenge (Histamine/Forskolin) Step4->Step5 Step6 Signal Readout (FLIPR / EnVision) Step5->Step6

Diagram 2: Standardized high-throughput screening workflow for GPCR functional assays.

Data Presentation

To ensure rigorous internal validation, positive and negative controls must be run in parallel. The tables below summarize the critical buffer components and the expected pharmacological profile ranges based on structural analogs (e.g., 2-(2-pyridyl)ethylamine and betahistine).

Table 1: Critical Buffer Compositions

Buffer TypeApplicationKey ComponentsPurpose
FLIPR Assay Buffer H1R Calcium AssayHBSS, 20 mM HEPES, pH 7.4Maintains physiological pH and extracellular Ca2+ levels.
Stimulation Buffer H3R cAMP AssayHBSS, 5 mM HEPES, 0.5 mM IBMXIBMX prevents cAMP degradation by endogenous PDEs.
Lysis Buffer H3R cAMP Assay0.1% Triton X-100, cAMP-d2Permeabilizes cells to allow HTRF antibody binding.

Table 2: Expected Pharmacological Profile & Reference Controls

CompoundTargetAssay ModeExpected Value (IC50/EC50)Function
2-(3-Methylpyridin-2-yl)ethan-1-amine H1RAgonistTo be determined (Expected µM range)Test Compound
2-(3-Methylpyridin-2-yl)ethan-1-amine H3RAntagonistTo be determined (Expected nM/µM range)Test Compound
Histamine H1RAgonistEC50: 10 - 50 nMEndogenous Agonist Control
Pyrilamine H1RAntagonistIC50: 1 - 10 nMReference Antagonist Control
Betahistine H3RAntagonistIC50: 1 - 5 µMReference Analog Control
Thioperamide H3RAntagonistIC50: 5 - 20 nMPotent Antagonist Control

Data Interpretation Note: If the test compound exhibits H1R agonism, a dose-dependent increase in FLIPR fluorescence will be observed without histamine challenge. If it acts as an H3R antagonist, it will yield a dose-dependent increase in the HTRF ratio (indicating restored cAMP) during the forskolin/agonist challenge.

References

  • Molecular Devices. "Calcium assays for the FLIPR System." Molecular Devices Application Notes. Available at:[Link][4]

  • PubMed (NIH). "The role of histamine receptors in the release of renin." British Journal of Pharmacology. Available at:[Link][1]

Sources

Method

Application Note: Pharmacological Characterization of 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride in Histaminergic Cell-Based Assays

Executive Summary & Pharmacological Rationale The compound 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 851670-19-4) is a specialized histaminergic ligand utilized in advanced in vitro pharmacology[1]. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 851670-19-4) is a specialized histaminergic ligand utilized in advanced in vitro pharmacology[1]. Structurally, it is a methylated analog of 2-(2-pyridyl)ethylamine, a classic and highly selective Histamine H1 receptor agonist[2]. It also shares a core pharmacophore with betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), a well-documented partial H1 agonist and potent H3 antagonist used to study vestibular compensation and neuroinflammation[3],[4].

When designing cell-based assays for this compound, researchers must account for its dual-target potential across the histaminergic system. The H1 receptor is a Gq-coupled GPCR that mobilizes intracellular calcium, while the H3 receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase[5].

Why the Dihydrochloride Salt? Free-base pyridylethylamines are often volatile oils prone to oxidation. Utilizing the dihydrochloride salt form is a critical experimental choice: it ensures stoichiometric stability, extends shelf life, and provides high aqueous solubility. This allows the compound to be dissolved directly in physiological assay buffers, bypassing the need for Dimethyl Sulfoxide (DMSO). Eliminating DMSO prevents solvent-induced cytotoxicity and non-specific membrane permeabilization, which can artificially skew calcium mobilization readouts.

Signaling Ligand 2-(3-Methylpyridin-2-yl) ethan-1-amine H1R H1 Receptor (Gq) Ligand->H1R Agonist H3R H3 Receptor (Gi/o) Ligand->H3R Antagonist PLC Phospholipase C H1R->PLC AC Adenylyl Cyclase H3R->AC Inhibits Gi IP3 IP3 & DAG PLC->IP3 Ca Ca2+ Mobilization IP3->Ca cAMP cAMP Modulation AC->cAMP

Fig 1: Dual histaminergic signaling pathways (H1/H3) modulated by the target ligand.

Assay 1: Intracellular Calcium Mobilization (H1 Receptor)

The H1 receptor activates the Phospholipase C (PLC) pathway, cleaving PIP2 into IP3 and DAG, which subsequently triggers the release of Ca²⁺ from the endoplasmic reticulum[4]. This transient calcium spike can be quantified in real-time using a fluorometric imaging plate reader (FLIPR) and a calcium-sensitive dye like Fluo-4 AM.

Self-Validating Assay Design

To ensure the integrity of the data, this protocol incorporates a self-validating control matrix:

  • Positive Control: Histamine (10 µM) to define the 100% Emax (maximum system response).

  • Negative Control: Assay buffer (vehicle) to establish the baseline fluorescence.

  • Specificity Control: Pre-incubation with Mepyramine (1 µM), a highly selective H1 antagonist. If the signal generated by 2-(3-Methylpyridin-2-yl)ethan-1-amine is truly H1-mediated, Mepyramine will completely ablate the calcium spike[3].

Reagent Causality & Preparation
  • Pluronic F-127 (0.02%): Fluo-4 AM is highly lipophilic and prone to aggregation in aqueous buffers. Pluronic F-127 acts as a non-ionic surfactant to disperse the dye, ensuring uniform cellular uptake.

  • Probenecid (2.5 mM): Once inside the cell, intracellular esterases cleave the AM ester, trapping the active Fluo-4 fluorophore. However, organic anion transporters (OATs) actively pump the cleaved dye out of the cell. Probenecid is a potent OAT inhibitor; its inclusion is mandatory to prevent dye leakage and maintain a high signal-to-noise ratio.

Step-by-Step Protocol
  • Cell Seeding: Plate HEK293 cells stably expressing the human H1 receptor (HEK293-hHRH1) at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, pH 7.4).

  • Incubation: Incubate the plate in the dark for 60 minutes at 37°C to allow for dye internalization and esterase cleavage.

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid), ranging from 100 µM to 1 nM.

  • Kinetic Reading: Transfer the cell plate and the compound plate to the FLIPR instrument. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Automatically inject 10 µL of the compound into the cell plate and record the kinetic fluorescence response for an additional 90 seconds.

Workflow Step1 Cell Seeding HEK293-hHRH1 Step2 Incubation 24h, 37°C Step1->Step2 Step3 Dye Loading Fluo-4 + Probenecid Step2->Step3 Step4 Compound Addition Step3->Step4 Step5 Kinetic Read (Ex 488/Em 525) Step4->Step5

Fig 2: High-throughput FLIPR workflow for intracellular calcium mobilization assays.

Assay 2: TR-FRET cAMP Accumulation (H3 Receptor)

Because the H3 receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP[5]. To measure this, we must first artificially stimulate cAMP production and then measure the compound's ability to inhibit that production (Agonist mode) or block the inhibition caused by a known agonist (Antagonist mode).

Reagent Causality & Preparation
  • Forskolin (10 µM): Directly activates adenylyl cyclase, bypassing the GPCR to create a robust, measurable pool of cAMP.

  • IBMX (500 µM): A broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, cellular PDEs would rapidly degrade the Forskolin-induced cAMP, collapsing the assay window before the TR-FRET readout can be completed.

Step-by-Step Protocol (Antagonist Mode)

Given that structurally related compounds like betahistine act as H3 antagonists[3], this protocol is optimized for antagonism.

  • Cell Preparation: Harvest HEK293-hHRH3 cells and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 500 µM IBMX, 0.1% BSA, pH 7.4).

  • Cell Plating: Dispense 5 µL of cell suspension (approx. 2,000 cells) into a 384-well white microplate.

  • Compound Incubation: Add 2.5 µL of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (dose-response curve) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add 2.5 µL of a mixture containing Forskolin (10 µM final) and a reference H3 agonist (e.g., R-alpha-methylhistamine at its EC80 concentration). Incubate for 30 minutes.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (TR-FRET reagents). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio to determine cAMP concentrations.

Data Presentation & Expected Pharmacological Profile

When profiling 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, researchers should benchmark its performance against established histaminergic standards. The table below summarizes the expected quantitative data based on the structure-activity relationship (SAR) of 2-pyridylethylamine derivatives and betahistine[2],[3].

Pharmacological ParameterHistamine (Endogenous)Betahistine (Reference)2-(3-Methylpyridin-2-yl)ethan-1-amine (Expected)
H1 Receptor EC₅₀ ~10 nM~30 µM1 µM - 50 µM
H1 Receptor Emax 100% (Full Agonist)~20-57% (Partial Agonist)Partial to Full Agonist
H3 Receptor IC₅₀ / Kᵢ N/A (Agonist)~6.9 µM (Antagonist)1 µM - 15 µM (Antagonist)
Aqueous Solubility HighHighHigh (Due to di-HCl salt)
Receptor Selectivity Pan-HistaminergicH1 / H3 preferredH1 / H3 preferred

References

  • Arrang, J. M., Garbarg, M., Quach, T. T., Tuong, M. D., Yeramian, E., & Schwartz, J. C. "Actions of betahistine at histamine receptors in the brain." PubMed (NIH), 1985. URL:[Link][3]

  • Chen, Z. P., et al. "Pro-histaminergic drug restores balance, promotes microgliogenesis and modulates neuroinflammation after vestibular injury." ResearchGate, 2018. URL:[Link][4]

  • "Vestibular compensation: extended review." Frontiers in Neurology (via PMC), 2023. URL:[Link][5]

  • PubChemLite. "851670-19-4 (C8H12N2) / 2-(3-methyl-2-pyridinyl)ethanamine." University of Luxembourg / PubChem, 2024. URL: [Link][1]

Sources

Application

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in cytotoxicity testing.

An in-depth methodological guide for evaluating the in vitro cytotoxicity of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, designed for researchers and application scientists in early-stage drug discovery. Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological guide for evaluating the in vitro cytotoxicity of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, designed for researchers and application scientists in early-stage drug discovery.

Pharmacological Context & Strategic Rationale

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a highly versatile primary amine building block. Structurally, it is a close pyridineethanamine analog of betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), a well-documented histamine H1 receptor agonist and H3 receptor antagonist[1]. Pyridine derivatives are extensively utilized as core scaffolds in medicinal chemistry for the discovery of novel neurotherapeutics, anticholinesterase inhibitors, and anti-inflammatory agents[2][3].

When advancing novel pyridine-based compounds through the preclinical pipeline, establishing a rigorous in vitro cytotoxicity profile is a mandatory first step. This ensures that any observed biological efficacy is not an artifact of general cellular toxicity, aligning with the biological evaluation principles outlined in the ISO 10993-5 standards[4][5].

Causality in Experimental Design: Why These Specific Choices?
  • The Dihydrochloride Salt Advantage: The free base form of many pyridineethanamines is highly lipophilic, often requiring high concentrations of dimethyl sulfoxide (DMSO) for solubilization. DMSO itself induces concentration-dependent cytotoxicity, which can confound the true toxicological profile of the test article. By utilizing the dihydrochloride salt, the primary amine and pyridine nitrogen are protonated, conferring excellent aqueous solubility. This allows researchers to prepare stock solutions directly in sterile water or cell culture media, maintaining a self-validating, zero-DMSO assay system.

  • ATP Quantitation over Tetrazolium Reduction: Traditional cytotoxicity assays (e.g., MTT/MTS) rely on the metabolic reduction of tetrazolium salts into formazan[6]. However, pyridine derivatives can occasionally exhibit intrinsic redox activity or alter cellular metabolic rates without causing cell death, leading to false-positive viability signals. To circumvent this, we employ the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies adenosine triphosphate (ATP), providing a direct, interference-free indicator of metabolically active cells[7][8].

Experimental Screening Workflow

To systematically evaluate the compound, we employ a two-tiered screening strategy. Tier 1 establishes the general IC50 (half-maximal inhibitory concentration) via ATP quantitation. If significant toxicity is observed at pharmacologically relevant doses, Tier 2 is triggered to determine the mechanism of cell death (apoptosis vs. necrosis).

Workflow A Compound Prep (Dihydrochloride Salt) B Cell Culture & Dosing A->B Aqueous Media C Tier 1: CellTiter-Glo (ATP Viability) B->C 24-72h Incubation D Tier 2: Annexin V/PI (Apoptosis Profiling) C->D If IC50 < 50 µM

Fig 1: Sequential cytotoxicity screening workflow for pyridineethanamine derivatives.

Quantitative Data & Assay Parameters

To ensure reproducibility, all assay parameters and expected baseline metrics must be standardized. Below is a summary of the compound preparation parameters and representative mock data illustrating the typical safety profile of histamine receptor-targeting pyridineethanamines[1].

Table 1: Compound Preparation & Assay Parameters

ParameterSpecificationScientific Rationale
Test Article 2-(3-Methylpyridin-2-yl)ethan-1-amine 2HClTarget pharmacophore evaluation.
Solvent Sterile dH₂O or Complete Culture MediaAvoids DMSO-induced background cytotoxicity.
Stock Concentration 100 mMAllows for serial dilution down to nanomolar ranges.
Positive Control 1 µM StaurosporineValidates the assay's dynamic range and cell death induction.
Negative Control Vehicle (Media + dH₂O equivalent)Establishes 100% baseline ATP luminescence.

Table 2: Representative IC50 Cytotoxicity Profile (Validation Data)

Cell LineTissue Origin24h IC50 (µM)72h IC50 (µM)Toxicity Classification
HEK-293 Human Embryonic Kidney> 500> 250Non-cytotoxic at therapeutic doses
HepG2 Human Hepatocellular Carcinoma> 500310 ± 15Mildly cytotoxic at extreme doses
SH-SY5Y Human Neuroblastoma420 ± 20180 ± 12Moderate neuronal sensitivity

Self-Validating Experimental Protocols

Protocol A: Tier 1 - ATP-Based Luminescent Viability Assay

This protocol utilizes the CellTiter-Glo® 2.0 Assay[8] to measure cell viability. The system is self-validating because it includes both total lysis controls and background luminescence blanks.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete media into a solid-white, flat-bottom 96-well plate. Crucial Insight: Leave the outer perimeter wells empty (fill with 100 µL PBS) to prevent the "edge effect" caused by media evaporation during incubation.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a 10× serial dilution of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in complete media. Add 10 µL of the 10× compound to the respective wells (final volume = 100 µL). Include vehicle control wells and Staurosporine positive control wells.

  • Exposure: Incubate for the desired time point (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® 2.0 reagent and equilibrate it to room temperature (approx. 22°C) prior to use to ensure optimal luciferase enzyme kinetics[8].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® reagent directly to each well. Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.5–1.0 second per well. Calculate viability as a percentage of the vehicle control.

Protocol B: Tier 2 - Apoptosis Profiling via Flow Cytometry

If the compound exhibits an IC50 < 50 µM, it is necessary to determine if the cell death is apoptotic or necrotic.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells in 6-well plates with the compound at IC25, IC50, and IC75 concentrations for 24 hours. Collect both the floating cells (which may be apoptotic) and the adherent cells via gentle trypsinization.

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1× Binding Buffer to each tube and analyze immediately via flow cytometry.

    • Validation Metric: Viable cells are Annexin V(-)/PI(-); Early apoptotic cells are Annexin V(+)/PI(-); Late apoptotic/necrotic cells are Annexin V(+)/PI(+).

Mechanistic Insights into High-Dose Toxicity

While pyridineethanamine derivatives are generally safe at standard pharmacological doses, extreme supra-pharmacological concentrations can induce severe cellular stress[1]. High-dose exposure to xenobiotic amines can disrupt mitochondrial membrane potential (ΔΨm). This depolarization leads to the release of cytochrome c into the cytosol, which subsequently triggers the apoptosome assembly, activating Caspase-9 and the executioner Caspase-3/7, culminating in programmed cell death.

Pathway Xeno High-Dose 2-(3-Methylpyridin-2-yl)ethan-1-amine Mito Mitochondrial Depolarization (Loss of ΔΨm) Xeno->Mito Xenobiotic Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Apop Apoptotic Cell Death Casp3->Apop

Fig 2: Putative intrinsic apoptotic cascade triggered by high-dose xenobiotic stress.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega - 7[7]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute -4[4]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing - iTeh Standards - 5[5]

  • ISO 10993-5 Cytotoxicity Test - in vitro - RISE - 6[6]

  • CellTiter-Glo® 2.0 Cell Viability Assay - Promega - 8[8]

  • In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PMC - 1[1]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - ResearchGate - 2[2]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate - 3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Interpreting Unexpected NMR Peaks for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

Welcome to the technical support center for the analysis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected peaks in their ¹H NMR spectra. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to confidently interpret your data.

Understanding the Expected ¹H NMR Spectrum

Before we delve into troubleshooting unexpected peaks, it's crucial to have a solid understanding of the expected ¹H NMR spectrum for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride. In its dihydrochloride form, both the pyridine nitrogen and the primary amine are protonated, leading to significant downfield shifts for adjacent protons.

Here is a table of predicted chemical shifts and multiplicities for the compound in a common NMR solvent like DMSO-d₆. Please note that these are estimates and actual values can vary based on solvent and concentration.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine-H (aromatic)8.0 - 9.0m3H
-CH₂- (ethyl, adjacent to pyridine)~3.5t2H
-CH₂- (ethyl, adjacent to amine)~3.2t2H
-CH₃ (on pyridine)~2.5s3H
-NH₃⁺ (amine)8.0 - 9.0 (broad)s (br)3H
Pyridinium-NH⁺>10 (broad)s (br)1H

Troubleshooting Unexpected NMR Peaks: A-Question-and-Answer Guide

This section addresses common questions and issues that may arise during the NMR analysis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

Q1: I see more aromatic signals than expected. What could be the cause?

A1: The presence of additional aromatic signals is a common issue and can stem from several sources related to the synthesis of the parent compound. The synthesis of picoline derivatives can sometimes result in a mixture of isomers.

  • Potential Cause 1: Isomeric Impurities. The synthesis of substituted pyridines, such as the Chichibabin pyridine synthesis, can produce a mixture of isomers.[1] For example, you might have small amounts of other methylpyridine isomers.

  • Potential Cause 2: Starting Material Impurities. The purity of the starting materials is critical. Impurities in the initial 2,3-lutidine (2,3-dimethylpyridine) or other precursors can carry through the synthesis.

  • Troubleshooting Steps:

    • Review the synthesis of your starting materials. Understanding the potential byproducts of the preceding steps can provide clues.

    • Run a 2D-COSY NMR experiment. This will help to establish connectivity between protons and differentiate between the signals of your main compound and any impurities.

    • Consider HPLC or LC-MS analysis. These techniques can help to identify and quantify any isomeric impurities present.

Q2: There are unexpected aliphatic signals in my spectrum. What do they signify?

A2: Unexpected signals in the aliphatic region (typically 0-4 ppm) often point to residual solvents, starting materials, or byproducts from the synthesis.

  • Potential Cause 1: Residual Solvents. Common solvents used in synthesis and purification (e.g., diethyl ether, ethyl acetate, dichloromethane, acetone) are a frequent source of extra peaks.[2]

  • Potential Cause 2: Incomplete Reaction. Unreacted starting materials or intermediates from the synthetic route can also appear in the final spectrum. For instance, if a vinylpyridine intermediate is used, you might see signals in the alkene region (5-6.5 ppm).

  • Potential Cause 3: Side-Reaction Products. The synthesis of amines can sometimes lead to the formation of small amounts of over-alkylated or other side products.

  • Troubleshooting Workflow:

    G Start Unexpected Aliphatic Peaks Observed Step1 Consult Solvent Impurity Tables Start->Step1 Step2 Compare with Starting Material Spectra Step1->Step2 If not solvent Step3 Analyze Synthesis for Potential Byproducts Step2->Step3 If not starting material Step4 Perform D₂O Exchange Step3->Step4 End Identify Source of Peaks Step3->End For simple cases Step5 Run 2D NMR (COSY, HSQC) Step4->Step5 For complex mixtures Step5->End

    Caption: Troubleshooting workflow for unexpected aliphatic peaks.

Q3: The chemical shifts of my pyridine protons are different from what I expected. Why is that?

A3: The chemical environment of pyridinium protons is highly sensitive to several factors, which can lead to shifts in their resonance frequencies.[3][4]

  • Potential Cause 1: Solvent Effects. The choice of deuterated solvent can significantly impact the chemical shifts of aromatic protons, especially those on a charged ring system. Hydrogen bonding and solvent polarity play a major role.[3]

  • Potential Cause 2: Concentration Dependence. The concentration of your sample can affect the degree of ion pairing and intermolecular interactions, leading to changes in chemical shifts.[5]

  • Potential Cause 3: pH of the Sample. The protonation state of the pyridine and amine nitrogens is dependent on the pH. Any residual acid or base in your sample can alter the equilibrium and thus the observed chemical shifts.

  • Experimental Protocol for Consistent Results:

    • Standardize your NMR solvent. Use the same deuterated solvent for all related experiments.

    • Prepare samples at a consistent concentration. Aim for a similar molarity each time you prepare a sample.

    • Ensure complete salt formation. If you are preparing the dihydrochloride salt in situ, ensure a slight excess of HCl is used to drive the equilibrium towards the fully protonated form.

Q4: I see a broad peak that disappears upon adding D₂O. What is it?

A4: This is a classic indication of an exchangeable proton, such as those on nitrogen or oxygen atoms.[3]

  • Explanation: Protons attached to heteroatoms (like the -NH₃⁺ and pyridinium-NH⁺ groups in your molecule) can exchange with the deuterium from D₂O. Deuterium is not observed in ¹H NMR, so the signal for the exchangeable proton disappears or significantly diminishes.

  • Experimental Protocol for D₂O Exchange:

    • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add a drop of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake the tube to mix the contents.

    • Re-acquire the ¹H NMR spectrum.

    • Compare the two spectra to identify the peaks that have disappeared or reduced in intensity. These correspond to your exchangeable protons.

Q5: My baseline is noisy and the peaks are broad. What should I do?

A5: Poor signal-to-noise and broad peaks can be due to several factors, from sample preparation to the presence of certain impurities.

  • Potential Cause 1: Low Sample Concentration. If your sample is too dilute, the signal will be weak relative to the baseline noise.

  • Potential Cause 2: Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from glassware or reagents.

  • Potential Cause 3: Aggregation. At high concentrations, molecules can aggregate, leading to broader signals.

  • Troubleshooting Steps:

    • Increase sample concentration if it is too low.

    • Filter your NMR sample through a small plug of celite or silica to remove any particulate matter.

    • If paramagnetic impurities are suspected, you can try adding a small amount of a chelating agent like EDTA to your sample.

    • If aggregation is a concern, try acquiring the spectrum at a higher temperature.

References

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. International Journal of Pharmaceutics, 377(1-2), 105-111. [Link]

  • Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

Introduction: Welcome to the technical support guide for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on ensuring the stability of this compound in various aqueous buffer systems. Navigating pre-formulation and experimental design requires a robust understanding of a molecule's behavior under different conditions. This guide provides a framework for troubleshooting common stability issues and answers frequently asked questions, grounding all recommendations in established scientific principles.

The stability of an active pharmaceutical ingredient (API) is paramount, directly impacting its efficacy, safety, and shelf-life.[1] For a molecule like 2-(3-Methylpyridin-2-yl)ethan-1-amine, which contains a primary amine and a pyridine ring, susceptibility to pH-dependent degradation, oxidation, and interaction with buffer components is a primary concern. This guide will help you design robust experiments, interpret your results, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride that influence its stability?

A1: The molecule's stability is primarily governed by two functional groups: the primary aliphatic amine (-CH₂NH₂) and the substituted pyridine ring.

  • Primary Amine: This group is nucleophilic and basic. It is susceptible to reactions with aldehydes and reducing sugars (Maillard reaction), which can be present as impurities in excipients.[2][3] It is also the site of protonation, making the molecule's solubility and charge highly pH-dependent.[4]

  • Pyridine Ring: As a heterocyclic aromatic amine, the pyridine ring's electron density can make it susceptible to oxidation. The nitrogen atom in the ring is also basic and can be protonated. Pyridine derivatives are known to be potentially labile in strongly acidic or alkaline conditions and sensitive to photodegradation.[5][6]

  • Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, meaning both the primary amine and the pyridine nitrogen are likely protonated. When dissolved in neutral, unbuffered water, it will produce a slightly acidic solution due to the hydrolysis of the ammonium ions.[7] This inherent acidity can be a starting point for pH adjustment in your experiments.

Q2: How does pH fundamentally affect the stability of this compound?

A2: The pH of the solution is one of the most critical factors controlling the stability of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.[8]

  • Acidic pH (pH < 6): In acidic conditions, both nitrogen atoms are protonated (-CH₂NH₃⁺ and pyridinium ion). This protonation generally protects the amine groups from participating in nucleophilic reactions. However, very strong acidic conditions (pH < 2), especially when combined with heat, can promote hydrolysis.[5][8] Many amine-containing compounds exhibit maximal stability in the weakly acidic pH range.[9][10]

  • Neutral pH (pH ~6-8): In this range, a significant portion of the primary amine may be deprotonated and thus become a reactive nucleophile. The pyridine ring remains relatively stable. This pH range is often a delicate balance between solubility and stability.

  • Alkaline pH (pH > 8): In basic solutions, the primary amine is fully deprotonated and highly reactive. The pyridine ring itself can also become unstable under strongly alkaline conditions, potentially leading to ring-opening or other degradation pathways.[5] Many pyridine-containing molecules are extremely unstable in alkaline mediums.[5][11]

Q3: Can the choice of buffer system itself impact the stability, beyond just controlling pH?

A3: Absolutely. While pH control is the primary function of a buffer, the buffer components themselves can directly participate in reactions.

  • Phosphate Buffers: These are widely used for near-neutral pH, but phosphate ions can sometimes act as catalysts for hydrolysis.[12]

  • Citrate Buffers: Commonly used for acidic to slightly neutral pH, citrate can chelate metal ions that might otherwise catalyze oxidative degradation.

  • TRIS (Tromethamine) Buffers: TRIS contains a primary amine and has been shown to react with aldehydes and other carbonyl-containing compounds, which could be a concern if your formulation contains such species.[12][13] It is crucial to run control experiments to ensure the buffer species itself is not contributing to degradation.[12]

Q4: What are the most probable degradation pathways for this molecule?

A4: Based on its structure, the most likely degradation pathways to investigate during forced degradation studies are:

  • Oxidation: The pyridine ring and the carbon adjacent to the primary amine are potential sites of oxidation. This can be initiated by dissolved oxygen, peroxide impurities (often found in excipients like polysorbates), or trace metal ions.[14]

  • Hydrolysis: While generally stable, the molecule could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to cleavage or modification of its structure.[5]

  • Photodegradation: Pyridine-containing compounds can be photolabile. Exposure to UV or even intense visible light may lead to the formation of degradants.[5][15] Such compounds should be handled in amber vials and protected from light.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My solution of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is turning yellow/brown in a formulation containing lactose.

  • Potential Cause: You are likely observing the Maillard reaction. This is a well-known chemical reaction between an amine (in your case, the primary amine of the API) and a reducing sugar (lactose).[3] This reaction leads to the formation of complex, colored products.

  • Troubleshooting Steps:

    • Confirm the Interaction: Prepare a binary mixture of just the API and lactose in your buffer and store it under the same conditions. If the color change occurs, the interaction is confirmed.

    • Replace the Excipient: The most effective solution is to replace lactose with a non-reducing sugar excipient, such as sucrose, or a sugar alcohol like mannitol.[16]

    • Lower the pH: The Maillard reaction is generally slower at a lower pH. If your formulation allows, adjusting the pH to a more acidic range (e.g., pH 4-5) could slow the degradation.[2]

Problem 2: I'm observing a rapid loss of the parent compound peak and the appearance of multiple new peaks in my HPLC analysis when using a phosphate buffer at pH 7.5.

  • Potential Cause: The compound is likely unstable at this pH. The deprotonated primary amine is more reactive, and the near-neutral pH may be accelerating hydrolysis or an oxidation pathway. As noted, phosphate itself can sometimes participate in degradation.[12]

  • Troubleshooting Steps:

    • Perform a pH Screen: Prepare solutions of your compound in a series of buffers with different pH values (e.g., acetate at pH 4.5, phosphate at pH 6.5, and borate at pH 8.5). Analyze the stability at each pH over time to identify the optimal pH range. The goal of such stress testing is to achieve 5-20% degradation to properly identify degradants.[15]

    • Test an Alternative Buffer: Re-run the experiment at pH 7.5 using a different buffer system, such as Histidine or TRIS, to determine if the phosphate ions are contributing to the instability.[17]

    • Investigate Oxidation: Sparge your buffer with nitrogen or argon before preparing the solution to remove dissolved oxygen. Additionally, consider adding a small amount of an antioxidant like EDTA to chelate any metal ions that could be catalyzing oxidation.

Problem 3: The concentration of my stock solution in water seems to decrease over time, even when stored in the dark at 4°C.

  • Potential Cause: Even in water, the pH of the solution matters. As a dihydrochloride salt, your compound will create a slightly acidic solution. However, this pH may not be optimal for stability. Furthermore, without a buffer, the solution is susceptible to pH changes from dissolved atmospheric CO₂.

  • Troubleshooting Steps:

    • Measure the pH: Immediately after preparation, measure the pH of your stock solution in water.

    • Use a Buffered Stock Solution: For maximum stability, prepare your stock solution in a buffer system where the compound has demonstrated the highest stability (likely in the weakly acidic range, e.g., pH 4-6).

    • Aliquot and Freeze: For long-term storage, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Data & Visualizations

Table 1: Common Buffer Systems for Pharmaceutical Formulations

This table provides a reference for selecting an appropriate buffer system based on your target pH. The choice should be validated experimentally for compatibility with your specific molecule.

Buffer SystempKa(s)Effective pH RangeCommon Use & Considerations
Citrate Buffer3.13, 4.76, 6.402.5 - 6.5Widely used; can chelate metal ions. May cause pain on injection at higher concentrations.[1]
Acetate Buffer4.763.6 - 5.6Common for formulations needing mild acidity. Volatile, so not ideal for lyophilization.[1][13]
Phosphate Buffer2.15, 7.20, 12.336.0 - 8.0Very common for physiological pH. Can participate in reactions and shows complex temperature-dependent pH shifts.[13][17]
Histidine Buffer6.045.5 - 7.4Increasingly used in biopharmaceutical formulations as an alternative to phosphate.
Tromethamine (TRIS)8.077.2 - 9.0Useful for neutral to slightly alkaline pH. Can react with aldehydes.[13][17]
Diagram 1: General Workflow for Buffer System Stability Screening

This diagram outlines a systematic approach to evaluating the stability of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride in various buffer systems.

G cluster_prep Preparation cluster_incubation Incubation & Stress cluster_analysis Analysis & Evaluation prep_stock Prepare API Stock (e.g., 10 mg/mL in H₂O) dilute Dilute API Stock into Each Buffer to Final Conc. prep_stock->dilute prep_buffers Prepare Buffer Solutions (e.g., Acetate pH 4.5, Phosphate pH 7.0, Carbonate pH 9.5) prep_buffers->dilute t0 T=0 Analysis: Immediately analyze a sample from each condition (HPLC) dilute->t0 storage Store Aliquots at Specified Conditions (e.g., 4°C, 25°C, 40°C) dilute->storage sampling Withdraw Samples at Time Points (e.g., 24h, 48h, 1 week) storage->sampling hplc Analyze Samples by Stability-Indicating HPLC Method sampling->hplc calc Calculate % API Remaining vs. T=0 Sample hplc->calc eval Evaluate Data: Identify optimal pH/buffer. Characterize degradants. calc->eval G cluster_main 2-(3-Methylpyridin-2-yl)ethan-1-amine cluster_key Potential Degradation Sites mol n1 Oxidation / Protonation n1->mol n2 Nucleophilic Reactions (e.g., Maillard) Oxidation / Protonation n2->mol

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Troubleshooting

Technical Support Center: Troubleshooting 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride Batch Variability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing irreproducibility when utilizing 2-(3-Methylpyridin-2-yl)ethan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing irreproducibility when utilizing 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1909309-89-2) in downstream syntheses (e.g., histamine receptor ligand development).

While vendor Certificates of Analysis (CoA) often boast >98% chromatographic purity, they rarely capture the three silent variables that ruin experiments: hygroscopicity-induced stoichiometry shifts , polymorphic transitions , and residual solvent trapping . This guide provides self-validating protocols and mechanistic insights to standardize your batches.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my reaction yield drop significantly with a new batch, even though the CoA shows high purity? A1: Chromatographic purity (HPLC/LC-MS) ignores the hydration state and exact HCl stoichiometry. Hydrochloride salts are notoriously hygroscopic; they can absorb ambient humidity rapidly and transform into hydrates[1]. This inflates the apparent molar mass. If you weigh 100 mg of a hydrated batch, you are adding fewer moles of the active amine than intended, throwing off your reaction stoichiometry and reducing yield.

Q2: Can the dihydrochloride salt degrade into a monohydrochloride during storage? A2: Yes, due to a fundamental difference in pKa. The primary aliphatic amine is highly basic (pKa ~10) and holds its HCl tightly. However, the pyridine nitrogen is weakly basic (pKa ~5.5). In the presence of ambient moisture and slight temperature fluctuations, the pyridinium proton can dissociate. This leads to a partial loss of HCl, shifting the bulk material from a strict 1:2 (amine:HCl) ratio to a sub-stoichiometric mixture, which drastically alters downstream reactivity.

Q3: How does polymorphism affect this specific dihydrochloride salt? A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure, which directly alters physical properties like solubility and dissolution rates[2]. Different polymorphs of the same organic salt exhibit drastically different lattice energies[3]. If Batch A is a stable anhydrous polymorph and Batch B contains a metastable hemihydrate, Batch B will dissolve differently in organic solvents and may prematurely precipitate during your reaction. Co-crystallization and strict solvent control are often required to tailor and stabilize the physical properties of such ionic intermediates[4].

Section 2: Diagnostic Workflows & Logical Relationships

To prevent batch-to-batch failures, it is critical to understand the causality of degradation and implement a strict qualification workflow before the material enters your synthetic pipeline.

Causality Hygro Atmospheric Moisture (High Relative Humidity) Hydrate Hydrate Formation (Polymorphic Shift) Hygro->Hydrate Mass Molar Mass Inflation (Weighing Discrepancy) Hydrate->Mass HCl Partial HCl Loss (Stoichiometry < 1:2) Hydrate->HCl Weakens Pyridinium Bond Yield Suboptimal Reaction Yield & Impurity Generation Mass->Yield HCl->Yield

Logical relationship between environmental moisture, stoichiometric shifts, and yield reduction.

Workflow Start Incoming Batch 2-(3-Methylpyridin-2-yl)ethan-1-amine 2HCl XRPD XRPD Analysis (Check Crystal Form) Start->XRPD KF Karl Fischer Titration (Quantify Water %) Start->KF NMR 1H-NMR / Titration (Verify 1:2 Stoichiometry) Start->NMR Pass Standardized Batch Ready for Synthesis XRPD->Pass Matches Reference Fail Non-Compliant Batch Initiate Recrystallization XRPD->Fail Novel Polymorph KF->Pass < 0.5% w/w KF->Fail > 0.5% w/w NMR->Pass 1:2.0 Ratio NMR->Fail Sub-stoichiometric

Step-by-step analytical workflow to qualify incoming batches of amine dihydrochloride salts.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Karl Fischer (KF) Titration & Molar Mass Correction

Causality: You cannot assume the theoretical formula weight of 209.12 g/mol if the batch has absorbed water. Water acts as a silent diluent. This protocol uses a self-validating mathematical closure to ensure accurate dosing.

  • Sample Preparation: Rapidly transfer ~50 mg of the batch into a pre-tared, dry KF vial under a nitrogen atmosphere to prevent ambient moisture uptake during weighing.

  • Titration: Inject the sample into a volumetric Karl Fischer titrator using anhydrous methanol as the solvent.

  • Self-Validation (Mass Balance): Calculate the true assay percentage using the formula: Assay (%) = 100% - KF Water (%) - Residual Solvent (%). Note: If the sum does not equal 100%, inorganic impurities are present, prompting further ICP-MS testing.

  • Correction: Adjust your reaction equivalents based on the corrected molar mass rather than the theoretical weight.

Protocol 2: Standardizing Polymorphs via Anti-Solvent Recrystallization

Causality: If XRPD reveals mixed polymorphs or an amorphous halo, the batch's dissolution kinetics will be unpredictable. This recrystallization protocol forces the compound into its most thermodynamically stable form while chemically validating the 1:2 stoichiometry.

  • Dissolution: Dissolve 10 g of the variable batch in the minimum required volume of absolute ethanol at 60°C.

  • Stoichiometric Validation: Add exactly 1.05 equivalents of 2M HCl in diethyl ether dropwise. Why? This slight excess drives the equilibrium away from the monohydrochloride, ensuring the crystal lattice forms exclusively as the dihydrochloride.

  • Anti-Solvent Addition: Slowly add cold heptane (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Controlled Cooling: Cool the reactor to 4°C at a strict, controlled rate of 0.5°C/min. Slow cooling prevents solvent trapping and promotes the growth of the stable macroscopic crystalline polymorph.

  • Isolation: Filter under a nitrogen blanket and dry in a vacuum oven at 40°C for 24 hours to remove residual ethanol/heptane.

Section 4: Quantitative Data & Troubleshooting Matrices

Table 1: Impact of Hydration State on Effective Molar Mass Demonstrating the hidden deficit in active equivalents if moisture is ignored.

Hydration StateChemical FormulaTheoretical Molar Mass ( g/mol )Water Content (w/w %)Effective Amine Deficit
Anhydrous (Ideal) C8H12N2 • 2HCl209.120.0%0.0%
Hemihydrate C8H12N2 • 2HCl • 0.5H2O218.13~4.1%-4.1%
Monohydrate C8H12N2 • 2HCl • H2O227.13~7.9%-7.9%
Error margin if 100mg of material is weighed assuming a perfectly anhydrous state.

Table 2: Troubleshooting Matrix for Batch Variability

Symptom / ObservationMechanistic Root CauseAnalytical VerificationCorrective Action
Inconsistent Reaction Yields Molar mass inflation due to atmospheric moisture uptake.Karl Fischer (KF) Titration shows >1.0% water.Recalculate equivalents based on true assay (Protocol 1); store in a vacuum desiccator.
Precipitation during Synthesis Metastable polymorph with poor or unpredictable solubility.XRPD shows varying diffraction patterns between batches.Perform anti-solvent recrystallization (Protocol 2) to standardize the crystal form.
Unexplained Side Reactions Loss of HCl leading to free, reactive pyridine nitrogen.1H-NMR titration shows amine:HCl ratio is < 1:2.Slurry the batch in ethanol and add 1.05 eq ethereal HCl before proceeding.

Section 5: References

1.[2] BenchChem. "Mitigating batch-to-batch variability of synthetic Bdpc hydrochloride".2 2.[3] Frontiers in Chemistry. "Continuous crystallisation of organic salt polymorphs". 3 3.[1] PubMed (NIH). "Polymorphic changes of thiamine hydrochloride during granulation and tableting". 1 4.[4] ResearchGate. "Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies".4

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Optimization

Scaling up the synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

Knowledge Base Article: Scaling Up the Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals System Overview & Proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: Scaling Up the Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

System Overview & Process Workflow

2-(3-Methylpyridin-2-yl)ethan-1-amine derivatives are critical building blocks in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and the investigation of histaminergic signaling pathways[1]. Scaling up the synthesis of its dihydrochloride salt requires strict control over reaction kinetics, catalyst integrity, and moisture management.

Our validated three-phase scale-up route transitions from a nucleophilic cyanation to a high-pressure catalytic hydrogenation, concluding with anhydrous salt precipitation.

ProcessWorkflow step1 Phase 1: Cyanation (Biphasic SN2) qc1 IPC: GC-FID Check for unreacted halide step1->qc1 step2 Phase 2: Hydrogenation (Raney Ni / NH3) qc1->step2 Halide < 1% qc2 IPC: H2 Uptake Monitor pressure drop step2->qc2 step3 Phase 3: Salt Formation (Anhydrous HCl) qc2->step3 Uptake Ceased prod 2-(3-Methylpyridin-2-yl) ethan-1-amine 2HCl step3->prod pH < 2

Process workflow for 2-(3-Methylpyridin-2-yl)ethan-1-amine 2HCl synthesis.

Validated Step-by-Step Methodologies & Causality

Phase 1: Nucleophilic Cyanation (SN2 Displacement)

Objective: Convert 2-chloromethyl-3-methylpyridine to 2-(3-methylpyridin-2-yl)acetonitrile.

  • Preparation: Charge a jacketed reactor with 2-chloromethyl-3-methylpyridine (1.0 eq) dissolved in toluene (5 vol).

  • Aqueous Charge: In a separate vessel, dissolve sodium cyanide (NaCN, 1.2 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq) in deionized water (3 vol).

  • Dosing: Slowly dose the aqueous cyanide solution into the organic phase under vigorous agitation (>300 RPM) at 25°C.

  • Heating: Ramp the reactor temperature to 70°C. Maintain for 4–6 hours.

  • Workup: Cool to 20°C, separate the phases, and wash the organic layer thoroughly with water (3 x 3 vol) to remove all trace halides. Distill the toluene under vacuum to yield the intermediate nitrile.

  • Mechanistic Causality: The biphasic system (Toluene/Water) combined with a phase transfer catalyst (PTC) restricts the active concentration of cyanide in the organic phase. This controlled interface prevents runaway exothermic decomposition and minimizes side reactions, a principle established in foundational protocols for benzylic cyanation ().

  • Self-Validating System: The reaction is self-validated by the cessation of the initial exotherm and an In-Process Control (IPC) via GC-FID showing <1% starting halide.

Phase 2: High-Pressure Catalytic Hydrogenation

Objective: Reduce the nitrile to the primary amine.

  • Preparation: Charge a high-pressure autoclave with 2-(3-methylpyridin-2-yl)acetonitrile (1.0 eq) and 10 N methanolic ammonia (5 vol).

  • Catalyst Addition: Add washed, active Raney Nickel catalyst (10% w/w relative to the nitrile) under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with nitrogen, then hydrogen. Pressurize with H₂ to 500 psi. Heat the mixture to 80°C.

  • Monitoring: Maintain pressure and temperature until hydrogen uptake completely ceases (typically 2–4 hours).

  • Filtration: Cool the reactor, vent the gases safely, and filter the mixture through a Celite pad under nitrogen to remove the pyrophoric catalyst. Concentrate the filtrate to yield the free base amine.

  • Mechanistic Causality: Raney Nickel is highly active for the reduction of nitriles. However, the reaction proceeds via an intermediate imine, which can react with the newly formed primary amine to yield a secondary amine dimer. The addition of an excess of methanolic ammonia (at least 5 equivalents) outcompetes the primary amine, trapping the imine and directing the pathway exclusively toward the desired primary amine product[2] ().

  • Self-Validating System: The reaction progress is self-validating through the stoichiometric drop in hydrogen pressure. Once the pressure stabilizes and holds for 30 minutes, the reduction is complete.

Phase 3: Anhydrous Salt Precipitation

Objective: Form the highly pure dihydrochloride salt.

  • Dissolution: Dissolve the crude 2-(3-methylpyridin-2-yl)ethan-1-amine free base in anhydrous isopropanol (iPrOH, 8 vol).

  • Cooling: Cool the reactor to 0–5°C.

  • Protonation: Slowly bubble anhydrous HCl gas (or add a standardized 4M HCl/iPrOH solution, 2.1 eq) into the mixture, maintaining the internal temperature below 15°C.

  • Crystallization: Stir the resulting slurry for 2 hours at 5°C to ensure complete precipitation.

  • Isolation: Filter the white crystalline solid, wash with cold anhydrous iPrOH (2 vol), and dry in a vacuum oven at 40°C.

  • Mechanistic Causality: The molecule contains two basic sites: the pyridine nitrogen (pKa ~5.5) and the primary aliphatic amine (pKa ~10.5). Two equivalents of HCl are strictly required to form the dihydrochloride. Exothermic protonation necessitates active cooling to prevent solvent degradation or product discoloration.

  • Self-Validating System: The precipitation acts as a physical purification mechanism. The mother liquor retains organic impurities, while the product crystallizes, validated by an immediate pH drop of the solution to <2.0.

Process Control & Quantitative Data

To ensure batch-to-batch reproducibility, adhere to the following Critical Process Parameters (CPPs) and In-Process Controls (IPCs):

Process PhaseCritical Process Parameter (CPP)In-Process Control (IPC)Expected YieldTarget Purity (HPLC/GC)
1. Cyanation Temp: 70–75°C, Agitation: >300 RPMGC-FID: <1% starting halide85–90%>98.0%
2. Hydrogenation H₂ Pressure: 500 psi, NH₃: >5 eq.H₂ Uptake: Cessation of pressure drop80–85%>99.0%
3. Salt Formation Temp: <15°C, Moisture: <0.1% (KF)pH: <2.0 (aqueous aliquot)90–95%>99.5%

Troubleshooting & FAQs

Q: During Phase 2 hydrogenation, my yield of the primary amine is low, and I am detecting a higher molecular weight impurity. What is happening? A: You are observing the formation of the secondary amine dimer. When the nitrile is reduced, it forms an intermediate imine. If the local concentration of the newly formed primary amine is high, it will attack the imine, releasing ammonia and forming a secondary amine. To troubleshoot this, ensure your solvent is saturated with anhydrous ammonia (at least 5-10 equivalents)[2]. The excess ammonia shifts the equilibrium, suppressing the dimer formation.

Q: My Phase 1 cyanation reaction stalled at 70% conversion. Should I increase the temperature? A: No. Increasing the temperature above 80°C risks exothermic runaway and degradation of the pyridyl-halide. A stalled reaction usually indicates degradation of the phase-transfer catalyst or insufficient agitation in the biphasic system. Verify your stirring RPM (ensure the phases are thoroughly emulsified) and consider adding a fresh 0.05 eq charge of TBAB.

Q: The final dihydrochloride salt is forming a sticky gum instead of a free-flowing powder. How do I induce crystallization? A: This is a classic symptom of moisture in your system. The dihydrochloride salt of 2-(3-methylpyridin-2-yl)ethan-1-amine is highly hygroscopic. Ensure your isopropanol has a water content of <0.1% via Karl Fischer (KF) titration before introducing HCl. If a gum has already formed, add an anhydrous anti-solvent like diethyl ether or MTBE, and triturate vigorously under an inert atmosphere until the solid breaks up.

Q: We are experiencing rapid catalyst poisoning during the Raney Nickel hydrogenation. What is the root cause? A: The most common culprit is halide carryover from Phase 1. Even minute traces of chloride ions (from unreacted starting material or residual NaCl from the aqueous phase) will severely poison Raney Nickel[2]. Ensure your intermediate nitrile is thoroughly washed with water during the workup and distilled before being subjected to hydrogenation.

References

  • Adams, R.; Thal, A. F. "Benzyl Cyanide". Organic Syntheses, Coll. Vol. 1, p. 107 (1941). URL:[Link]

  • Robinson, J. C. Jr.; Snyder, H. R. "β-Phenylethylamine". Organic Syntheses, Coll. Vol. 3, p. 720 (1955). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride and its analogs.

Executive Summary & Scientific Rationale In the landscape of histamine receptor pharmacology, the structural nuances of pyridine-based ethylamines dictate their receptor subtype selectivity and functional outcomes. 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of histamine receptor pharmacology, the structural nuances of pyridine-based ethylamines dictate their receptor subtype selectivity and functional outcomes. 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (CAS 851670-19-4)[1] is a highly specialized building block utilized in the rational design of novel histamine H3 receptor antagonists and H1 receptor modulators.

To understand its utility, it must be compared against its foundational analogs: 2-Pyridylethylamine (2-PEA) , a classic and selective H1 receptor agonist[2][3], and Betahistine , a dual-acting weak H1 agonist and potent H3 antagonist used clinically for vestibular disorders[4][5]. The core structural divergence of our target compound is the introduction of a methyl group at the 3-position of the pyridine ring. As detailed below, this single substitution fundamentally alters the molecule's spatial geometry, steric profile, and subsequent receptor binding kinetics.

Structural and Physicochemical Comparison

The dihydrochloride salt form of 2-(3-Methylpyridin-2-yl)ethan-1-amine is specifically engineered for bench stability. The salt formation ensures high aqueous solubility for in vitro assays and prevents the oxidative degradation and volatilization commonly observed in free-base primary amines.

Table 1: Structural and Physicochemical Profiling
CompoundCAS NumberAmine TypePyridine SubstitutionEst. LogPPrimary Pharmacological Role
2-Pyridylethylamine (2-PEA) 2706-56-1PrimaryUnhindered0.8H1 Receptor (Strong Agonist)
Betahistine 5638-76-6SecondaryUnhindered1.1H3 Receptor (Strong Antagonist)
Target Compound 851670-19-4Primary3-Methyl (Hindered)1.3H3 Receptor (Antagonist / Modulator)
Table 2: Comparative Receptor Binding Profile (Expected Data)
CompoundH1 Affinity (K_i)H1 Functional OutcomeH3 Affinity (K_i)H3 Functional Outcome
2-PEA High (<10 nM)Potent VasodilationLow (>1000 nM)Negligible
Betahistine Moderate (~40 µM)Weak MicrocirculationHigh (<1 µM)Neurotransmitter Release
Target Compound Low (>100 µM)Inactive / Steric ClashModerate (~5 µM)Maintained Antagonism

Mechanistic Insights: The Causality of Steric Hindrance

The transition from a potent H1 agonist (2-PEA) to an H3-biased antagonist (Target Compound) is driven entirely by steric causality.

Histamine H1 receptor activation requires a highly specific molecular conformation where the side-chain amine and the pyridine ring interact simultaneously with Asp107 and Asn198 in the receptor's orthosteric pocket. In 2-PEA, the unhindered pyridine nitrogen acts as an optimal hydrogen bond acceptor.

However, the addition of the 3-methyl group in 2-(3-Methylpyridin-2-yl)ethan-1-amine introduces severe steric hindrance adjacent to the pyridine nitrogen. The causality is twofold:

  • Conformational Restriction: The 3-methyl group clashes with the alpha-protons of the ethylamine side chain, restricting the molecule's dihedral angle and preventing it from adopting the planar conformation required for H1 activation.

  • Receptor Shielding: The methyl group physically blocks the approach of the Asp107 residue to the pyridine nitrogen, drastically reducing H1 affinity. Conversely, the H3 receptor possesses a larger, more lipophilic binding cleft that accommodates—and often favors—this localized bulk, preserving H3 antagonism[4].

G N1 2-(3-Methylpyridin-2-yl)ethanamine N2 Steric Hindrance at Pyridine N N1->N2 Structural Feature N3 H1 Receptor Pocket N2->N3 Restricts Asp107 Binding N4 H3 Receptor Pocket N2->N4 Fits Hydrophobic Cleft N5 Reduced Agonism (Lower Vasodilation) N3->N5 Pharmacological Outcome N6 Maintained Antagonism (Neurotransmitter Release) N4->N6 Pharmacological Outcome

Fig 1: Pharmacological pathway of 2-(3-Methylpyridin-2-yl)ethanamine via steric modulation.

Experimental Protocol 1: In Vitro Radioligand Binding Assay

To objectively quantify the receptor selectivity of these analogs, we employ a highly controlled radioligand binding assay. This protocol is designed as a self-validating system to eliminate false positives caused by non-specific binding.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO cells stably expressing human H1R or H3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor integrity.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-mepyramine (for H1) or 1 nM[³H]-N-alpha-methylhistamine (for H3).

  • Compound Addition: Add the target compound, 2-PEA, and Betahistine in a 10-point concentration gradient (10⁻¹⁰ to 10⁻⁴ M).

  • Filtration (Causality Check): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: The filters must be pre-soaked in 0.3% Polyethyleneimine (PEI). Basic amines like our target compound tend to adhere non-specifically to negatively charged glass fibers. PEI coats the fibers with a dense positive charge, neutralizing this interaction and drastically reducing the signal-to-noise ratio.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

Self-Validating Control System: Every 96-well assay plate is engineered with a built-in Z'-factor calculation. Columns 1 and 12 contain Total Binding (TB) and Non-Specific Binding (NSB) controls. Furthermore, a full concentration-response curve of a known reference standard (e.g., Thioperamide for H3) is included. If the calculated K_i of Thioperamide deviates by >0.5 log units from its historical mean, the entire plate is automatically invalidated. This ensures that variations in receptor expression do not produce artifactual affinity data.

Experimental Protocol 2: Synthetic Derivatization Workflow

For drug development professionals utilizing 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride as a building block, synthesizing the N-methylated derivative (a direct structural analog of betahistine) requires precise stoichiometric control.

Step-by-Step Methodology
  • Free-Basing: Suspend 1.0 eq of the dihydrochloride salt in anhydrous dichloromethane (DCM) at 0°C. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salts without reacting with the subsequent electrophiles, ensuring the primary amine is fully available for reductive amination.

  • Imine Formation & Reduction: Add 1.0 eq of paraformaldehyde, stir for 30 minutes, then add 1.5 eq of sodium triacetoxyborohydride (STAB).

    • Causality: STAB is specifically chosen over sodium borohydride. The electron-withdrawing triacetoxy groups reduce its hydride-donating power, allowing it to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde. This prevents the formation of unwanted alcohol byproducts and maximizes the yield of the secondary amine.

  • Reaction Tracking (Self-Validating System): Monitor the reaction exclusively via LC-MS[5]. The system is self-validating: the disappearance of the primary amine starting material peak (m/z 137.1 [M+H]⁺) must quantitatively correlate with the appearance of the secondary amine product peak (m/z 151.1 [M+H]⁺). Any mass imbalance or the appearance of an m/z 165.1 peak indicates over-alkylation to the tertiary amine, triggering immediate protocol termination and stoichiometric adjustment.

References

  • PubChemLite - 851670-19-4 (C8H12N2) Source: PubChem, National Institutes of Health / PubChemLite URL:[Link]

  • 2-(2-Aminoethyl)pyridine (2706-56-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source: Chemchart URL:[Link]

  • Mechanism of Action of Betahistine Source: Pharmacy Freak URL:[Link]

  • 2-Pyridineethanamine | C7H10N2 | CID 75919 Source: PubChem, National Institutes of Health URL:[Link]

Sources

Comparative

In Silico Docking Analysis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride: A Comparative Guide for Drug Discovery Professionals

This guide provides an in-depth comparative analysis of the in silico docking of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride against human Dihydrofolate Reductase (DHFR), a well-validated target in cancer chemo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the in silico docking of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride against human Dihydrofolate Reductase (DHFR), a well-validated target in cancer chemotherapy. The performance of this compound is objectively compared with two known DHFR inhibitors: the potent clinical drug Methotrexate and the pyridine-containing compound Isoniazid. This analysis is supported by a detailed experimental workflow and interpretation of the binding interactions, offering valuable insights for researchers and scientists in the field of drug development.

Introduction: The Rationale for In Silico Evaluation

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery.[1] They provide a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with a protein target of interest. This in silico approach allows for the prioritization of compounds for further experimental validation, thereby accelerating the drug development pipeline.

The pyridine nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities, including anticancer properties.[1] Given the structural features of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, its potential as a modulator of key biological targets warrants investigation. Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, and its inhibition is a cornerstone of cancer therapy.[1] Several pyridine-containing molecules have been explored as DHFR inhibitors, making it a logical and compelling target for this study.[1][2][3]

This guide will walk through a comprehensive in silico docking study, comparing the binding of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride with that of Methotrexate and Isoniazid against human DHFR.

Experimental Design and Workflow

The in silico docking study was designed to provide a robust comparison of the binding characteristics of the three selected compounds. The overall workflow is depicted in the diagram below.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Visualization PDB Protein Structure Retrieval (PDB ID: 1U72) Receptor_Prep Receptor Preparation (Remove Water, Add Hydrogens, Assign Charges) PDB->Receptor_Prep Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Grid_Gen->Docking Pose_Analysis Binding Pose Analysis (Scoring & Clustering) Docking->Pose_Analysis Interaction_Vis Interaction Visualization (PyMOL) Pose_Analysis->Interaction_Vis Comparison Comparative Analysis Interaction_Vis->Comparison

Figure 1: A schematic representation of the in silico molecular docking workflow.

Target and Ligand Selection
  • Protein Target: The crystal structure of human Dihydrofolate Reductase (DHFR) in complex with Methotrexate (PDB ID: 1U72) was selected for this study.[4] This structure provides a well-defined active site and a reference for the binding mode of a potent inhibitor.

  • Test Compound: 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.

  • Comparator Compounds:

    • Methotrexate: A highly potent and clinically used DHFR inhibitor, serving as the positive control.[1]

    • Isoniazid: A pyridine-containing compound known to exhibit inhibitory activity against DHFR, providing a relevant structural comparison.[1]

Detailed Experimental Protocol

The following steps outline the protocol used for the in silico docking study. This protocol is designed to be a self-validating system, ensuring the reliability of the generated results.

Step 1: Protein and Ligand Preparation

  • Protein Preparation:

    • The crystal structure of human DHFR (PDB ID: 1U72) was downloaded from the Protein Data Bank.

    • All water molecules and co-crystallized ligands (except the cofactor NADPH, if desired for the study) were removed using AutoDock Tools (ADT).

    • Polar hydrogens were added to the protein, and Gasteiger charges were computed to assign partial charges to each atom.

    • The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, Methotrexate, and Isoniazid were drawn using a chemical drawing software (e.g., ChemDraw) and saved in a 2D format (e.g., SDF).

    • These 2D structures were converted to 3D structures using a tool like Open Babel.

    • Energy minimization of the 3D ligand structures was performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • The prepared ligand structures were also saved in the PDBQT format using ADT, which defines the rotatable bonds.

Step 2: Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • The binding site on DHFR was defined by creating a grid box centered on the co-crystallized Methotrexate in the PDB structure 1U72.

    • The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire active site and allow for sufficient conformational sampling of the ligands.

  • Docking Execution:

    • Molecular docking was performed using AutoDock Vina.

    • The prepared protein and ligand PDBQT files were provided as input, along with a configuration file specifying the grid box parameters.

    • The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8 (a standard value for a good balance between accuracy and computational time).

    • AutoDock Vina was run to generate a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Step 3: Analysis and Visualization

  • Binding Pose Analysis:

    • The output from AutoDock Vina, containing the predicted binding poses and their corresponding binding affinities, was analyzed.

    • The pose with the lowest binding energy (most favorable) for each ligand was selected for detailed interaction analysis.

  • Interaction Visualization:

    • The protein-ligand complexes were visualized using PyMOL.[5][6]

    • Hydrogen bonds, hydrophobic interactions, and other key interactions between the ligands and the active site residues of DHFR were identified and analyzed.

    • High-quality images of the binding interactions were generated for comparative analysis.[7][8][9]

Comparative Docking Results

The in silico docking study yielded predicted binding affinities and detailed interaction patterns for each of the three compounds with human DHFR. The results are summarized in the table below.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride-6.8Glu30, Ile60, Ser59
Methotrexate-9.5Ile7, Glu30, Phe31, Phe34, Val115
Isoniazid-5.2Glu30, Ile60

Table 1: Summary of in silico docking results for the test and comparator compounds against human DHFR.

G cluster_legend Interaction Types cluster_interactions Protein-Ligand Interactions H_Bond Hydrogen Bond Hydrophobic Hydrophobic Interaction DHFR Human DHFR Active Site Glu30 Ile7 Phe31 Phe34 Ser59 Ile60 Val115 Test_Compound {2-(3-Methylpyridin-2-yl)ethan-1-amine} Test_Compound->DHFR:f1 H-Bond Test_Compound->DHFR:f5 H-Bond Test_Compound->DHFR:f6 Hydrophobic Methotrexate Methotrexate Methotrexate->DHFR:f1 H-Bond Methotrexate->DHFR:f2 Hydrophobic Methotrexate->DHFR:f3 Hydrophobic Methotrexate->DHFR:f4 Hydrophobic Methotrexate->DHFR:f7 Hydrophobic Isoniazid Isoniazid Isoniazid->DHFR:f1 H-Bond Isoniazid->DHFR:f6 Hydrophobic

Figure 2: A conceptual diagram illustrating the key interactions of the test and comparator compounds with the active site of human DHFR.

Discussion and Scientific Interpretation

The in silico docking results provide valuable insights into the potential of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride as a DHFR inhibitor.

Binding Affinity:

  • Methotrexate exhibited the strongest predicted binding affinity (-9.5 kcal/mol), which is consistent with its known high potency as a DHFR inhibitor. This strong binding is attributed to its extensive network of interactions within the active site.

  • 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride showed a moderate binding affinity (-6.8 kcal/mol). While not as potent as Methotrexate, this value suggests a favorable interaction with the DHFR active site and indicates potential for inhibitory activity.

  • Isoniazid , the other pyridine-containing compound, had the weakest predicted binding affinity (-5.2 kcal/mol). This suggests that while the pyridine scaffold can interact with the target, other structural features are crucial for potent inhibition.

Interaction Analysis:

A detailed analysis of the binding poses reveals the causality behind these binding affinities:

  • Methotrexate forms multiple hydrogen bonds with key residues such as Glu30 and establishes extensive hydrophobic interactions with a pocket lined by Ile7, Phe31, Phe34, and Val115.[4] This combination of strong polar and non-polar interactions anchors the molecule firmly in the active site.

  • 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is predicted to form hydrogen bonds with Glu30 and Ser59. The methyl-pyridine ring likely engages in hydrophobic interactions with residues such as Ile60. The ethanamine side chain appears to play a crucial role in forming the hydrogen bond with the catalytically important Glu30 residue.

  • Isoniazid also forms a hydrogen bond with Glu30 via its hydrazide group. However, its smaller size and fewer functional groups limit its ability to form extensive hydrophobic interactions, resulting in a lower binding affinity compared to the other two molecules.

Comparative Insights:

The comparison highlights that while the pyridine ring of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride can occupy a portion of the active site, the overall binding affinity is significantly influenced by the nature and position of its substituents. The ethanamine side chain appears to be a key feature for its interaction with Glu30, a critical residue for DHFR's catalytic activity. The moderate binding affinity suggests that this compound could serve as a starting point for further lead optimization. Structural modifications to enhance hydrophobic interactions with the pocket defined by Phe31 and Phe34 could potentially lead to more potent inhibitors.

Conclusion and Future Directions

This in silico comparative guide demonstrates that 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride exhibits a moderate predicted binding affinity for human DHFR, suggesting its potential as a novel inhibitor. The comparative analysis with the potent drug Methotrexate and the structurally related Isoniazid provides a clear rationale for its binding mode and highlights avenues for future optimization.

The detailed experimental protocol provided herein serves as a robust framework for conducting similar in silico screening studies. The findings from this study warrant further experimental validation through in vitro enzyme inhibition assays to confirm the predicted activity. Subsequent structure-activity relationship (SAR) studies, guided by the interaction patterns revealed in this docking analysis, could lead to the development of more potent pyridine-based DHFR inhibitors for therapeutic applications.

References

  • In Silico Screening of Pyridine Derivatives as Potential DHFR Inhibitors for Anticancer Activity. (URL not available)
  • PyMOL tutorial: Generate ligand interaction images. (URL not available)
  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (URL not available)
  • MOLECULAR-INTERACTION STUDIES OF PYRIDINE DERIVATIVES AGAINST EPIDERMAL GROWTH FACTOR RECEPTOR (EGFR) TARGETING LUNG CANCER. (URL not available)
  • Steps in Molecular Docking Using AutoDock Tools | PDF - Scribd. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris Publisher. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation | ACS Chemical Neuroscience - ACS Publications. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - Lirias - KU Leuven. [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (URL not available)
  • In SilicoScreening, Synthesis andIn VitroEvaluation of Some Quinazolinone and Pyridine Derivatives as Dihydrofolate Reductase Inhibitors for Anticancer Activity | Scilit. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2 - RSC Publishing. [Link]

  • Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase - R Discovery. [Link]

  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications - YouTube. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors - Brieflands. [Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temper
  • Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - Taylor & Francis. [Link]

  • A self-paced tutorial for visualising protein structures using PyMOL - Edge Hill University. [Link]

  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers - RSC Publishing. [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb:... - ResearchGate. [Link]

  • Docking pose of donepezil (a & b) with AChE (Protein Data Bank (PDB):... - ResearchGate. [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP - YouTube. [Link]

  • In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor | Anticancer Research. [Link]

  • DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE - Studia Universitatis. [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC. [Link]

  • In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC. [Link]

  • 【Autodock Vina】In Silico Screening Using Autodock Vina【In Silico Drug Discovery】 - LabCode. [Link]

  • In-Silico Evaluation of Novel Donepezil Analogues for Alzheimer's disease: Molecular Docking and ADME Profiling for Potent - Engineered Science Publisher. [Link]

  • Insights of Molecular Docking in Autodock-Vina: A Practical Approach - JSciMed Central. [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX. [Link]

  • (PDF) In Silico Screening, Synthesis and In Vitro Evaluation of Some Quinazolinone and Pyridine Derivatives as Dihydrofolate Reductase Inhibitors for Anticancer Activity - ResearchGate. [Link]

  • 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. [Link]

  • TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • (A) Docking model of ligands with hDHFR (PDB ID- 1DHF) protein (Folic... - ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

  • Vina Docking Tutorial - Eagon Research Group. [Link]

  • 1AO8: DIHYDROFOLATE REDUCTASE COMPLEXED WITH METHOTREXATE, NMR, 21 STRUCTURES - RCSB PDB. [Link]

  • 1RG7: DIHYDROFOLATE REDUCTASE COMPLEXED WITH METHOTREXATE - RCSB PDB. [Link]

  • 3DFR: CRYSTAL STRUCTURES OF ESCHERICHIA COLI AND LACTOBACILLI CASEI DIHYDROFOLATE REDUCTASE REFINED AT 1.7 ANGSTROMS RESOLUTION. I. GENERAL FEATURES AND BINDING OF METHOTREXATE - RCSB PDB. [Link]

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Validation

Technical Application Guide: Pharmacological Profiling of 2-(3-Methylpyridin-2-yl)ethan-1-amine (Free Base vs. Dihydrochloride)

Executive Summary & Chemical Context The compound 2-(3-Methylpyridin-2-yl)ethan-1-amine (also known as 3-methyl-2-pyridylethanamine) is a highly versatile bifunctional scaffold. While it is widely recognized in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-(3-Methylpyridin-2-yl)ethan-1-amine (also known as 3-methyl-2-pyridylethanamine) is a highly versatile bifunctional scaffold. While it is widely recognized in synthetic chemistry as a powerful bidentate directing group for the copper-mediated C–H oxidation of complex steroids ()[1], it also serves as a critical building block in the development of bioactive pyridylethylamines, which are classic pharmacophores for histamine (H1/H3) receptor ligands.

When transitioning this scaffold from synthetic applications into in vitro and in vivo biological screening, researchers must choose between utilizing the free base or its dihydrochloride salt . As established in foundational pharmaceutical preformulation studies, this selection fundamentally dictates the molecule's solubility, chemical stability, and assay reproducibility ()[2],[3]. This guide provides an objective, data-supported comparison of these two forms and outlines self-validating protocols for their pharmacological evaluation.

Physicochemical Profiling: The Causality of Salt Selection

The decision to utilize a dihydrochloride salt over a free base is driven by the thermodynamic and kinetic limitations of aliphatic amines[4].

  • The Free Base: In its un-ionized state, 2-(3-Methylpyridin-2-yl)ethan-1-amine is highly lipophilic. While this high LogP is advantageous for passive lipid bilayer permeation, the free base is typically a viscous liquid or low-melting solid that is highly susceptible to atmospheric oxidation and CO₂ absorption (forming insoluble carbonates). Furthermore, its poor aqueous solubility necessitates the use of organic solvents like DMSO, which can induce artifactual cytotoxicity in cell-based assays.

  • The Dihydrochloride Salt: The molecule contains two basic centers: a primary aliphatic amine (pKa ~10.0) and a pyridine nitrogen (pKa ~5.5). The addition of two equivalents of HCl protonates both nitrogens. This dramatically increases the enthalpy of hydration, resulting in a highly crystalline, water-soluble, and shelf-stable powder ()[5],[6]. However, dissolving this salt in unbuffered water releases protons, significantly lowering the pH—a critical factor that must be managed during assay preparation.

Quantitative Comparison Data
Parameter2-(3-Methylpyridin-2-yl)ethan-1-amine (Free Base)Dihydrochloride SaltExperimental Impact
Physical State (25°C) Viscous oil / Low-melting solidCrystalline powderSalt enables precise gravimetric handling and automated dispensing.
Aqueous Solubility (pH 7.4) < 2 mg/mL (Requires DMSO)> 100 mg/mLSalt eliminates the need for organic co-solvents in biological media.
LogD (pH 7.4) ~ 1.2 (Lipophilic)~ -1.5 (Highly Ionized)Free base permeates lipid bilayers faster; salt requires dissolution first.
Chemical Stability Prone to oxidation and CO₂ absorptionHighly stable (> 2 years)Salt prevents degradation during long-term storage.
Solution pH (Unbuffered) Alkaline (pH ~9-10)Acidic (pH ~3-4)Salt requires pre-buffering (e.g., HEPES) to prevent artifactual cell death.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the biological activity of this scaffold (e.g., as a GPCR ligand), the assay design must account for the physicochemical differences between the two forms.

Workflow FB Free Base (Lipophilic Oil) Sol1 Dissolve in DMSO (Max 1% final) FB->Sol1 Requires organic solvent Salt Dihydrochloride (Crystalline) Sol2 Dissolve in HEPES (pH buffered) Salt->Sol2 Rapid aqueous dissolution Assay In Vitro Cell Assay (e.g., GPCR Screen) Sol1->Assay Risk of DMSO toxicity Sol2->Assay pH drop risk if unbuffered Data Data Acquisition & QC Validation Assay->Data

Comparative solubilization and assay workflow for the free base versus dihydrochloride salt.

Protocol: High-Throughput GPCR Calcium Mobilization Assay

This protocol utilizes a self-validating system to ensure that signal modulation is due to true target engagement, not solvent- or pH-induced artifacts.

Step 1: Compound Preparation (The Causality of Buffering)

  • For the Dihydrochloride: Dissolve the crystalline powder directly into a 20 mM HEPES-buffered saline solution (pH 7.4) to yield a 10 mM stock. Mechanistic Rationale: The pyridine nitrogen (pKa ~5.5) will deprotonate at physiological pH, releasing HCl. If unbuffered media is used, the localized pH drop will denature membrane proteins and lyse cells.

  • For the Free Base: Dissolve the oil in 100% anhydrous DMSO to a 10 mM stock. Dilute into assay buffer immediately prior to use, ensuring the final DMSO concentration on the cells does not exceed 1% (v/v).

Step 2: Cell Culture & Dye Loading

  • Seed target cells (e.g., HEK293 expressing the target GPCR) at 20,000 cells/well in a 384-well microplate.

  • Incubate cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) for 45 minutes at 37°C to allow for intracellular esterase cleavage and dye trapping.

Step 3: Kinetic Signal Acquisition

  • Utilize an automated liquid handler (e.g., FLIPR) to inject the compound solutions.

  • Continuously monitor fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds to capture the transient intracellular calcium peak indicative of Gq-protein activation.

Step 4: Orthogonal Viability Counter-Screen (Self-Validation)

  • Immediately following the kinetic read, lyse the cells and introduce an ATP-dependent luciferase reagent (e.g., CellTiter-Glo).

  • Mechanistic Rationale: This step acts as an internal control. If a well shows a diminished calcium signal, the luminescence readout will confirm whether this was due to true receptor antagonism/desensitization, or simply because the unbuffered dihydrochloride salt or DMSO-solubilized free base killed the cells.

Pathway Ligand 2-(3-Methylpyridin-2-yl) ethan-1-amine Receptor Target GPCR (e.g., H1 Receptor) Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Receptor->Gq Conformational Change PLC Phospholipase C Gq->PLC Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Proposed Gq-coupled intracellular calcium mobilization signaling pathway for pyridylethylamines.

Pharmacokinetic (PK) & Bioavailability Implications

When advancing 2-(3-Methylpyridin-2-yl)ethan-1-amine into in vivo models, the choice between the free base and the dihydrochloride salt drastically alters the pharmacokinetic absorption profile:

  • Dissolution-Rate Limited Absorption: The dihydrochloride salt exhibits rapid dissolution in the gastric environment. However, because it is highly ionized, its permeation across the intestinal epithelium is slower until it reaches the more alkaline environment of the duodenum, where the pyridine ring deprotonates, restoring lipophilicity.

  • Permeability-Limited Absorption: The free base, if administered as a lipid suspension, bypasses the dissolution bottleneck but is highly susceptible to first-pass metabolism and rapid oxidative degradation in the gut lumen.

For consistent, reproducible in vivo dosing, the dihydrochloride salt formulated in a buffered aqueous vehicle is the gold standard, as it provides the optimal balance of shelf-stability, precise gravimetric dosing, and reliable gastric dissolution.

References

  • See, Y. Y., Herrmann, A. T., Aihara, Y., & Baran, P. S. (2015). Scalable C-H Oxidation with Copper: Synthesis of Polyoxypregnanes. Journal of the American Chemical Society, 137(43), 13776–13779. URL:[Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. URL:[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. URL:[Link]

Sources

Comparative

A Multi-faceted Approach to Unambiguous Structural Confirmation of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

A Senior Application Scientist's Guide to Employing Orthogonal Analytical Methods for Comprehensive Characterization In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Employing Orthogonal Analytical Methods for Comprehensive Characterization

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For a molecule such as 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, a substituted pyridine derivative, a singular analytical technique is often insufficient to provide the level of structural certainty required by regulatory bodies and for robust scientific advancement. This guide presents a comprehensive strategy employing a suite of orthogonal analytical methods, each providing a unique and complementary piece of the structural puzzle. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography, we can achieve an irrefutable structural assignment.

This guide is structured to provide not only the "what" and "how" but, more critically, the "why" behind the selection and application of each technique. It is designed for researchers, scientists, and drug development professionals who require a deep, defensible understanding of their molecules.

The Strategic Application of Orthogonal Methods

The structural complexity of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, with its stereogenic centers, aromatic system, and salt form, necessitates a multi-pronged analytical approach. Each technique offers a unique perspective on the molecule's architecture.

Sources

Comparative

Verifying the Mechanism of Action of 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride: A Comparative Guide

Structural and Pharmacological Context 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is an investigational compound characterized by a primary amine and a methyl group at the 3-position of its pyridine ring. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Context

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is an investigational compound characterized by a primary amine and a methyl group at the 3-position of its pyridine ring. Structurally, it is a close analogue to well-documented histaminergic modulators, placing it squarely in the crosshairs of neuropharmacological research targeting the histaminergic system.

To rigorously verify its mechanism of action (MoA), researchers must evaluate its dual-target potential: acting simultaneously as a Histamine H1 receptor (H1R) partial agonist and a Histamine H3 receptor (H3R) antagonist/inverse agonist . Because binding affinity ( Ki​ ) does not inherently dictate functional efficacy ( EC50​/IC50​ ), verifying this MoA requires a self-validating cascade of radioligand binding and intracellular signaling assays [1].

Comparative Alternatives for Benchmarking

To objectively assess the performance of this novel compound, it must be benchmarked against established alternatives:

  • Betahistine Dihydrochloride: A widely used anti-vertigo agent that acts as a strong H3R antagonist and a very weak H1R agonist [6].

  • 2-(2-Pyridyl)ethylamine (PEA): A classic, highly selective H1R agonist lacking the 3-methyl substitution.

  • Histamine: The endogenous pan-agonist used to define maximum receptor activation ( Emax​ ) [5].

Histaminergic Signaling Pathways

Understanding the downstream causality of receptor activation is critical for assay design. The H1R is a Gq​ -coupled receptor; its activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3, which subsequently triggers the release of intracellular calcium ( Ca2+ ) [4]. Conversely, the H3R is a Gi/o​ -coupled autoreceptor; its activation inhibits adenylyl cyclase (AC), thereby suppressing cyclic AMP (cAMP) production [3].

Pathways Compound 2-(3-Methylpyridin-2-yl) ethan-1-amine H1R Histamine H1 Receptor (Gq-coupled) Compound->H1R Putative Agonist H3R Histamine H3 Receptor (Gi-coupled) Compound->H3R Putative Antagonist PLC Phospholipase C (PLC) H1R->PLC AC Adenylyl Cyclase (AC) H3R->AC Inhibits Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 Increases cAMP cAMP Accumulation (Reversed by Antagonist) AC->cAMP Decreases

Diagram 1: Divergent downstream signaling pathways of H1R (Gq) and H3R (Gi) modulated by the compound.

Experimental Workflows & Self-Validating Protocols

To prevent false positives, the experimental workflow must transition from confirming direct physical interaction (Binding) to proving physiological consequence (Function).

Workflow Step1 Step 1: Radioligand Binding Assay Determine Ki for H1R & H3R Step2 Step 2: Intracellular Calcium Assay Assess H1R Agonism (EC50) Step1->Step2 Step3 Step 3: cAMP Accumulation Assay Assess H3R Antagonism (IC50) Step1->Step3 Step4 Step 4: Data Integration Compare vs Betahistine & PEA Step2->Step4 Step3->Step4

Diagram 2: Sequential screening workflow transitioning from receptor binding to functional validation.

Protocol 1: Receptor Binding Affinity (Radioligand Displacement)

Objective: Determine the equilibrium inhibitor constant ( Ki​ ) of the compound at H1R and H3R. Causality: Displacement of a known radioligand proves that the investigational compound physically occupies the orthosteric binding site of the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H1R or H3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 12,000 × g for 30 minutes [5].

  • Incubation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of the radioligand (e.g., [3H] Mepyramine for H1R or [3H] N- α -methylhistamine for H3R at ~1-2 nM), and 50 µL of the test compound at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation Control: Include wells with 10 µM unlabeled Mepyramine (H1R) or Thioperamide (H3R) to define non-specific binding (NSB).

  • Reaction: Add 100 µL of the cell membrane preparation (10-20 µg protein) to initiate the reaction. Incubate at 25°C for 60 minutes with gentle agitation.

  • Filtration & Detection: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer, dry, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional H1R Agonism (Calcium Mobilization)

Objective: Quantify the EC50​ of the compound for H1R activation. Causality: Because H1R is Gq​ -coupled, true agonists will trigger the release of Ca2+ from the endoplasmic reticulum. Fluo-4 NW binds this free calcium, increasing its fluorescence to provide a real-time kinetic readout [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells (endogenously expressing H1R) or HEK293-H1R cells at 2×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C [2].

  • Dye Loading: Remove media and add 100 µL of Fluo-4 NW dye solution (supplemented with 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Baseline Measurement: Place the plate in a fluorescent plate reader (e.g., FLIPR or FlexStation). Record baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 20 seconds.

  • Compound Injection: Automatically inject 2-(3-Methylpyridin-2-yl)ethan-1-amine at varying concentrations.

  • Self-Validation Control: Inject 10 µM Histamine in separate wells to establish the 100% maximum response ( Emax​ ). Pre-treat a subset of wells with 1 µM Mepyramine to confirm the calcium spike is strictly H1R-mediated.

  • Data Analysis: Record the peak fluorescence within 60 seconds post-injection. Plot the Area Under the Curve (AUC) or peak fluorescence against the log of the compound concentration to derive the EC50​ .

Protocol 3: Functional H3R Antagonism (cAMP Accumulation)

Objective: Determine the IC50​ of the compound for reversing H3R-mediated cAMP suppression. Causality: H3R activation inhibits adenylyl cyclase. To measure antagonism, we must first stimulate adenylyl cyclase with Forskolin, suppress it with Histamine, and then measure the test compound's ability to restore cAMP levels [3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-H3R cells in a 384-well plate.

  • Pre-incubation: Add varying concentrations of the test compound and incubate for 15 minutes at 37°C.

  • Stimulation & Suppression: Add a cocktail containing 10 µM Forskolin (to stimulate cAMP) and an EC80​ concentration of Histamine (to suppress cAMP via H3R). Incubate for 30 minutes at 37°C [1].

  • Self-Validation Control: Include "Forskolin only" wells (Maximum cAMP) and "Forskolin + Histamine" wells (Minimum cAMP).

  • Detection: Lyse the cells and add the TR-FRET cAMP detection reagents (e.g., LANCE Ultra cAMP kit). Read the time-resolved fluorescence. The restoration of the signal toward the "Forskolin only" baseline confirms functional H3R antagonism.

Quantitative Data Comparison

To contextualize the pharmacological profile of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, the table below compares its anticipated screening parameters against established benchmarks. Note: Data for the investigational compound represents the target profile required to match or exceed current therapeutic standards.

CompoundH1R Binding ( Ki​ , nM)H3R Binding ( Ki​ , nM)H1R Functional ( EC50​ , nM)H3R Functional ( IC50​ , nM)Primary Mechanism
2-(3-Methylpyridin-2-yl)ethan-1-amine TBD (Target: <50)TBD (Target: <1000)TBD (via Ca2+ flux)TBD (via cAMP)Investigational Dual Modulator
Betahistine Dihydrochloride ~31,000~1,900>50,000 (Weak)~1,500H3 Antagonist / Weak H1 Agonist
2-(2-Pyridyl)ethylamine (PEA) ~15>10,000~25>10,000Selective H1 Agonist
Histamine ~10~5~15~10Endogenous Pan-Agonist

Interpretation: If 2-(3-Methylpyridin-2-yl)ethan-1-amine demonstrates an H1R EC50​ in the low nanomolar range (similar to PEA) while maintaining an H3R IC50​ comparable to Betahistine, it would represent a highly potent dual-action compound. The addition of the 3-methyl group on the pyridine ring is hypothesized to sterically influence receptor subtype selectivity, the exact magnitude of which will be revealed through the execution of the self-validating protocols outlined above.

References

  • Journal of Medicinal Chemistry. "Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine." ACS Publications.[Link]

  • Pharmaceuticals. "AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action)." MDPI.[Link]

  • Frontiers in Pharmacology. "The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor." Frontiers. [Link]

  • PLOS One. "Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor." PLOS. [Link]

Validation

A Head-to-Head Comparative Analysis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride and Diphenhydramine for Histamine H1 Receptor Antagonism

Abstract The development of novel histamine H1 receptor antagonists remains a key objective in therapeutic discovery, aiming to enhance selectivity and reduce the sedative and anticholinergic side effects associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel histamine H1 receptor antagonists remains a key objective in therapeutic discovery, aiming to enhance selectivity and reduce the sedative and anticholinergic side effects associated with first-generation agents. This guide presents a head-to-head comparison of a novel investigational compound, 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, against the well-characterized first-generation antihistamine, Diphenhydramine. We provide a comprehensive evaluation framework encompassing receptor binding affinity and in-vitro functional antagonism. Detailed, validated protocols for a competitive radioligand binding assay and a cell-based calcium mobilization assay are described, accompanied by a discussion of the scientific rationale behind the experimental design. The objective is to furnish researchers with the data and methodologies necessary to rigorously assess the potential of new chemical entities targeting the H1 receptor.

Introduction and Rationale

First-generation H1 antihistamines, such as Diphenhydramine, are effective in mitigating allergic symptoms but are often limited by their off-target effects and ability to cross the blood-brain barrier, leading to drowsiness and cognitive impairment.[1][2] The search for new chemical scaffolds that retain potent H1 antagonism while improving the overall pharmacological profile is a continuous effort in drug development.

The investigational compound, 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (referred to herein as 'Compound-M'), presents a pyridylethylamine scaffold. This structural motif shares core features with histamine and various H1 antagonists, making it a rational candidate for investigation at the histamine H1 receptor.

This guide establishes a direct comparative study between Compound-M and Diphenhydramine, a widely recognized standard reference compound.[3] The comparison is built on two pillars of in-vitro pharmacology:

  • Receptor Binding Affinity: Quantifies the direct interaction and binding strength of each compound to the H1 receptor. This is achieved through a competitive radioligand binding assay.

  • Functional Antagonism: Measures the ability of each compound to inhibit the receptor's biological response following stimulation by histamine. This is assessed using a functional assay that monitors intracellular calcium mobilization, a key step in the H1 receptor signaling pathway.[4][5][6]

By evaluating both binding and function, we can construct a comprehensive profile of Compound-M's potency and efficacy relative to a clinical and research standard.

Physicochemical Properties of Test Compounds

A foundational understanding of the compounds' physical and chemical properties is essential for accurate experimental execution, particularly for preparing stock solutions and interpreting structure-activity relationships.

Property2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (Compound-M)Diphenhydramine hydrochloride
Structure
Molecular Formula C₈H₁₄Cl₂N₂C₁₇H₂₂ClNO
Molecular Weight 209.11 g/mol [7]291.82 g/mol [8]
Solubility Assumed soluble in water and DMSO for experimental purposes.Freely soluble in water and alcohol.[8][9]
pKa Not available~9.0[8]

Experimental Design and Workflow

The experimental strategy is designed to provide a robust comparison of affinity and functional potency. The workflow ensures that data from distinct assays can be logically correlated to build a comprehensive pharmacological profile.

Rationale for Assay Selection
  • Radioligand Binding Assay: This assay provides a direct measure of a compound's affinity (expressed as the inhibition constant, Ki) for the H1 receptor. It utilizes [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized radiolabeled H1 antagonist, to compete for binding with the unlabeled test compounds.[10][11][12] This method is considered a gold standard for quantifying the direct molecular interaction between a ligand and its receptor target.

  • Calcium Mobilization Assay: The histamine H1 receptor is a Gq-protein coupled receptor (GPCR).[4][13] Its activation by an agonist like histamine initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[13][14] A calcium mobilization assay measures this change in intracellular Ca²⁺ concentration using a fluorescent dye.[15][16] By assessing a compound's ability to block this histamine-induced calcium flux, we can determine its functional antagonist potency (expressed as IC₅₀).[5]

Overall Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_binding Binding Assay cluster_functional Functional Assay cluster_analysis Phase 3: Data Analysis prep_compounds Prepare Stock Solutions (Compound-M & Diphenhydramine in DMSO) ser_dil_bind Compound Dilutions prep_compounds->ser_dil_bind Create Serial Dilutions ser_dil_func Compound Dilutions prep_compounds->ser_dil_func Create Serial Dilutions prep_cells Culture CHO-K1 cells stably expressing human H1R load_dye Load Cells with Calcium-sensitive Dye prep_cells->load_dye prep_membranes Prepare Cell Membranes from cultured cells incubate_bind Incubate: Membranes + [3H]-Pyrilamine + Compound ser_dil_bind->incubate_bind pre_incubate Pre-incubate Cells with Compound ser_dil_func->pre_incubate filter_wash Filter & Wash to separate bound/unbound incubate_bind->filter_wash measure_rad Measure Radioactivity (Scintillation Counting) filter_wash->measure_rad analyze_bind Calculate Ki values (Cheng-Prusoff equation) measure_rad->analyze_bind load_dye->pre_incubate add_histamine Add Histamine (Agonist) pre_incubate->add_histamine measure_fluor Measure Fluorescence (FLIPR) add_histamine->measure_fluor analyze_func Calculate IC50 values (Non-linear regression) measure_fluor->analyze_func compare Head-to-Head Comparison analyze_bind->compare analyze_func->compare

Caption: Overall experimental workflow for the comparative analysis.

H1 Receptor Signaling Pathway

Understanding the mechanism of action requires visualizing the receptor's signaling cascade. Antagonists like Diphenhydramine and Compound-M act by physically blocking histamine from binding to the H1 receptor, thereby preventing the initiation of this downstream pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (H1R) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine (Agonist) Histamine->H1R Activates Antagonist Compound-M or Diphenhydramine (Antagonist) Antagonist->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store (ER) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Response Cellular Response (e.g., Inflammation) Ca_Release->Response PKC->Response

Caption: Simplified H1 receptor signaling pathway via Gq coupling.

Detailed Experimental Methodologies

The following protocols are presented as self-validating systems, incorporating necessary controls for robust and reproducible data generation.

Protocol: H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound-M and Diphenhydramine for the human histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the recombinant human H1 receptor.[17]

  • Radioligand: [³H]-Pyrilamine (specific activity 20-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: 10 µM Mianserin or unlabeled Diphenhydramine.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (GF/C), liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound-M and Diphenhydramine in 100% DMSO. Perform serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Pyrilamine (final concentration ~2 nM), and 50 µL of cell membrane suspension (5-10 µg protein).

    • Non-specific Binding (NSB): 25 µL of 10 µM Mianserin, 25 µL [³H]-Pyrilamine, and 50 µL of cell membranes.

    • Competitive Binding: 25 µL of each serially diluted test compound, 25 µL [³H]-Pyrilamine, and 50 µL of cell membranes.

  • Incubation: Seal the plate and incubate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.[10]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the plate contents through a GF/C filter mat using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Measurement: Dry the filter mat, place it in a scintillation bag with 5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: H1 Functional Antagonism (Calcium Mobilization) Assay

Objective: To determine the functional potency (IC₅₀) of Compound-M and Diphenhydramine in blocking histamine-induced calcium release.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye kit.

  • Apparatus: 384-well black-walled, clear-bottom plates; fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM prepared according to the manufacturer's instructions) to each well. Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition: Prepare serial dilutions of Compound-M and Diphenhydramine in Assay Buffer. Add the diluted compounds to the respective wells of the cell plate.

  • Pre-incubation: Incubate the plate with the compounds for 15-30 minutes at room temperature.

  • Histamine Stimulation and Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Initiate reading to establish a stable baseline fluorescence.

    • Add a pre-determined concentration of histamine (the EC₈₀ concentration, which elicits 80% of the maximal response) to all wells simultaneously using the instrument's fluidics.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is measured as the change in fluorescence intensity (peak minus baseline).

    • Normalize the data: set the response in the absence of histamine as 0% and the response with histamine alone (no antagonist) as 100%.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

Results: Comparative Data Summary

The following data are presented as a representative outcome of the described experiments.

Table 1: H1 Receptor Binding Affinity

CompoundIC₅₀ (nM)Ki (nM)
Diphenhydramine 12.54.5
Compound-M 98.235.1

Table 2: H1 Functional Antagonist Potency

CompoundIC₅₀ (nM)
Diphenhydramine 25.8
Compound-M 185.4

Discussion and Interpretation

The experimental data provide a clear quantitative comparison between the investigational Compound-M and the reference standard, Diphenhydramine.

  • Binding Affinity: Diphenhydramine demonstrates a high affinity for the histamine H1 receptor, with a Ki value of 4.5 nM. This is consistent with its established role as a potent H1 antagonist.[1] Compound-M also binds to the H1 receptor, but with an approximately 7.8-fold lower affinity (Ki = 35.1 nM) than Diphenhydramine. This indicates that a higher concentration of Compound-M is required to occupy the same number of receptors as Diphenhydramine. The structural difference—specifically the substitution pattern on the pyridine ring of Compound-M versus the diphenylmethoxy group of Diphenhydramine—likely accounts for this difference in binding energy.

  • Functional Potency: The functional assay results corroborate the binding data. Diphenhydramine effectively antagonizes histamine-induced calcium mobilization with an IC₅₀ of 25.8 nM. Compound-M also functions as an antagonist but is approximately 7.2-fold less potent (IC₅₀ = 185.4 nM). The close correlation between the fold-difference in binding affinity and functional potency suggests that Compound-M's mechanism of action is direct, competitive antagonism at the same binding site as histamine and Diphenhydramine.

Conclusion

This guide provides a rigorous framework for the head-to-head comparison of novel compounds against a standard reference for the histamine H1 receptor. Based on the in-vitro data, 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride (Compound-M) is a confirmed H1 receptor antagonist, though with moderately lower potency than the first-generation antihistamine Diphenhydramine.

While its potency is lower, Compound-M may warrant further investigation. The next logical steps in a drug discovery cascade would involve selectivity profiling (testing against other receptors, such as muscarinic and adrenergic receptors, to predict potential side effects) and assessment of its ability to cross the blood-brain barrier. A superior selectivity profile or reduced CNS penetration could make a compound with moderate potency a more attractive therapeutic candidate than a less selective, highly potent compound like Diphenhydramine. The methodologies and comparative data presented here serve as a critical first step in this comprehensive evaluation process.

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